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  • Product: 2-(1-Phenylvinyl)aniline
  • CAS: 64097-92-3

Core Science & Biosynthesis

Foundational

Spectroscopic Profiling of 2-(1-Phenylvinyl)aniline: A Technical Guide to ¹H and ¹³C NMR Characterization

Executive Summary For drug development professionals and synthetic chemists, 2-(1-phenylvinyl)aniline (also known as 2-(α-styryl)aniline) is a highly versatile building block. It serves as a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, 2-(1-phenylvinyl)aniline (also known as 2-(α-styryl)aniline) is a highly versatile building block. It serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds, including pharmaceutically significant 2-aminoquinolines and 3-aryl-1H-indoles [1, 2]. Because the reactivity of this compound is heavily dictated by the delicate electronic interplay between its electron-donating amine group and the conjugated phenylvinyl system, precise structural characterization is paramount.

This whitepaper provides an in-depth, authoritative guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of 2-(1-phenylvinyl)aniline. By bridging raw spectral data with the underlying quantum mechanical and electronic principles, this guide empowers researchers to confidently assign spectra, troubleshoot acquisition workflows, and monitor downstream synthetic transformations.

Structural and Electronic Foundations

To accurately interpret the NMR spectra of 2-(1-phenylvinyl)aniline, one must first understand the causality behind its molecular architecture. The molecule features a planar conformation driven by the conjugation between the vinyl group (–C=CH₂) and the adjacent aniline ring [1].

Two primary electronic effects govern the shielding and deshielding of its nuclei:

  • Mesomeric Electron Donation (+R Effect): The primary amine (–NH₂) strongly donates its nitrogen lone pair into the aromatic π-system. This increases electron density specifically at the ortho (C6) and para (C4) positions of the aniline ring, leading to significant upfield shifts (shielding) for both the carbons and their attached protons [1].

  • Magnetic Anisotropy of the Phenyl Ring: The orthogonal orientation of the phenyl ring relative to the vinyl plane creates distinct anisotropic shielding cones. This drastically affects the chemical shifts of the geminal vinyl protons, breaking their magnetic equivalence and splitting them into two distinct signals.

High-Fidelity NMR Acquisition Protocol

Spectroscopic accuracy is only as reliable as the experimental workflow. As a self-validating system, the following protocol ensures that the acquired NMR data is free from line-broadening artifacts and quantitative distortions.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly pure 2-(1-phenylvinyl)aniline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: This specific concentration optimizes the signal-to-noise ratio (SNR) for ¹³C acquisition without causing viscosity-induced line broadening. TMS serves as an internal standard (δ 0.00 ppm) to calibrate the chemical shift scale.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube.

    • Causality: Suspended particulates create local magnetic susceptibility gradients. Removing them is non-negotiable for achieving high magnetic field homogeneity.

  • Probe Tuning and Matching: Adjust the probe circuit's capacitance and inductance to match the sample's exact impedance.

    • Causality: This maximizes radiofrequency (RF) power transfer, ensuring accurate pulse flip angles and optimal receiver sensitivity.

  • Shimming & Self-Validation: Optimize the Z1–Z5 shim coils to correct static magnetic field (B₀) inhomogeneities.

    • Validation Check: Measure the full-width at half-maximum (FWHM) of the TMS peak. Do not proceed unless the FWHM is < 1.0 Hz. A broader peak indicates poor shimming, which will obscure critical fine couplings (e.g., the ~1.5 Hz geminal coupling of the vinyl protons).

  • Acquisition Parameters:

    • ¹H NMR: Use a 30° pulse angle (Ernst angle) with a 1-second relaxation delay (d1) and 16 scans. This prevents the saturation of the spin system, ensuring accurate quantitative integration.

    • ¹³C NMR: Use a Composite Pulse Decoupling (CPD) sequence (e.g., WALTZ-16) to collapse ¹H-¹³C scalar couplings. Increase the relaxation delay to 2–3 seconds and acquire ≥512 scans. Causality: Quaternary carbons (like the vinyl C1' and phenyl C-ipso) lack directly attached protons for dipole-dipole relaxation, resulting in long T₁ relaxation times. The extended delay ensures these quaternary peaks are visible.

NMR_Protocol A Sample Preparation 15-20 mg in 0.6 mL CDCl3 + TMS B Tuning & Matching Maximize RF power transfer A->B C Shimming Optimization Correct B0 inhomogeneities B->C D Self-Validation Check Is TMS FWHM < 1.0 Hz? C->D D->C No (Re-shim) E 1H NMR Acquisition 30° pulse, d1=1s, ns=16 D->E Yes F 13C NMR Acquisition CPD decoupling, d1=3s, ns=512+ E->F G Data Processing FT, Phase/Baseline Correction F->G

Caption: Step-by-step experimental workflow for high-resolution NMR acquisition with self-validation.

¹H NMR Spectral Analysis

The proton NMR spectrum of 2-(1-phenylvinyl)aniline is characterized by three distinct regions: the broad amine protons, the highly diagnostic terminal vinyl doublets, and the complex aromatic multiplet region [1].

Table 1: ¹H NMR Chemical Shift Assignments (CDCl₃, 400 MHz)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Rationale
–NH₂ 3.50 – 4.00br s2H-Broadened by quadrupolar relaxation of ¹⁴N and chemical exchange.
=CH₂ (cis to Ph)5.20 – 5.40d1H~1.5Shielded relative to the trans proton due to the anisotropic cone of the orthogonal phenyl ring [1].
=CH₂ (trans to Ph)5.60 – 5.80d1H~1.5Deshielded due to its spatial proximity to the electron-rich aniline ring.
Ar–H (Aniline C6)6.65 – 6.75dd1H~8.0, 1.2Highly shielded; located ortho to the strongly electron-donating –NH₂ group (+R effect).
Ar–H (Aniline C4, C5)6.70 – 7.15m2H-Complex multiplet governed by competing inductive and mesomeric effects.
Ar–H (Aniline C3)7.00 – 7.10dd1H~7.5, 1.5Located ortho to the vinyl group; slightly deshielded by the alkene.
Ar–H (Phenyl ring)7.20 – 7.40m5H-Standard monosubstituted benzene multiplet.

¹³C NMR Spectral Analysis

Carbon-13 NMR provides a definitive map of the molecular skeleton. The chemical shifts are highly sensitive to the hybridization state and the extended π-electron delocalization across the entire system.

Table 2: ¹³C NMR Chemical Shift Assignments (CDCl₃, 100 MHz)
Carbon EnvironmentChemical Shift (δ, ppm)TypeAssignment Rationale
=CH₂ (Terminal vinyl)114.0 – 115.0CH₂Highly polarized alkene carbon; standard for 1,1-diarylethylenes.
Ar–C (Aniline C6)115.0 – 116.0CHOrtho to –NH₂, strongly shielded by resonance.
Ar–C (Aniline C4)118.0 – 119.0CHPara to –NH₂, shielded by resonance.
Ar–C (Phenyl C-ortho/para)126.0 – 128.0CHStandard phenyl resonances.
Ar–C (Aniline C2)128.0 – 129.0CQuaternary carbon attached to the vinyl group.
Ar–C (Phenyl C-meta / Aniline C3, C5)128.5 – 130.5CHMeta positions experience less resonance shielding from the amine.
Ar–C (Phenyl C-ipso)139.5 – 141.0CQuaternary carbon of the phenyl ring.
Ar–C (Aniline C1)143.5 – 145.0CDeshielded due to direct bonding to the electronegative nitrogen atom.
C=C (Quaternary vinyl)145.0 – 146.5CHighly deshielded by extended conjugation with two aromatic systems.

Mechanistic Workflows and Synthetic Applications

Beyond baseline characterization, understanding the NMR profile of 2-(1-phenylvinyl)aniline is critical for monitoring its downstream synthetic applications. The compound acts as a highly reactive building block in organic synthesis, particularly in oxidative cyclization reactions [1].

For example, when subjected to electrophilic activation (such as Selenium-mediated oxidation using SeO₂ or reactions involving isonitriles), the aniline nitrogen acts as a nucleophile. It attacks the activated vinyl group, driving an intramolecular C–N bond formation. Depending on the specific reagents and conditions, this divergent pathway yields either 2-aminoquinoline derivatives or 3-aryl-1H-indole derivatives [2].

Researchers can track the progress of these cyclizations in real-time using ¹H NMR by monitoring the disappearance of the characteristic terminal vinyl doublets (δ 5.20–5.80 ppm) and the emergence of new heterocyclic aromatic signals.

Cyclization_Pathway SM 2-(1-phenylvinyl)aniline (Conjugated Synthon) Act Electrophilic Activation (e.g., SeO2, Isonitriles) SM->Act Int Intramolecular Cyclization (C-N Bond Formation) Act->Int Prod1 2-Aminoquinoline Derivatives Int->Prod1 Pathway A Prod2 3-Aryl-1H-indole Derivatives Int->Prod2 Pathway B

Caption: Divergent oxidative cyclization pathways of 2-(1-phenylvinyl)aniline into heterocyclic scaffolds.

Conclusion

The precise ¹H and ¹³C NMR characterization of 2-(1-phenylvinyl)aniline requires a deep understanding of both experimental rigor and the molecule's intrinsic electronic properties. By recognizing the mesomeric shielding effects of the aniline ring and the anisotropic deshielding of the phenylvinyl system, researchers can accurately assign spectral data. Utilizing the self-validating acquisition protocols detailed in this guide ensures high-fidelity data, ultimately accelerating the development of downstream pharmaceutical scaffolds like indoles and quinolines.

References

  • EvitaChem. "Buy 2-(1-Phenylvinyl)aniline (EVT-1193469) - EvitaChem". EvitaChem.
  • ResearchGate. "Selenium-Mediated Cyclization Reaction of 2-Vinylanilines with/without Isonitriles: Efficient Synthesis of 2-Aminoquinoline/ 3-Aryl-1H-indole Derivatives".
Exploratory

Thermodynamic Stability and Synthetic Utility of 2-(1-Phenylvinyl)aniline: A Technical Whitepaper

Abstract 2-(1-Phenylvinyl)aniline (CAS: 64097-92-3) has emerged as a highly versatile building block in modern organic synthesis and drug development. This whitepaper provides an in-depth analysis of its thermodynamic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract 2-(1-Phenylvinyl)aniline (CAS: 64097-92-3) has emerged as a highly versatile building block in modern organic synthesis and drug development. This whitepaper provides an in-depth analysis of its thermodynamic stability, physical properties, and field-proven experimental workflows. By dissecting the causality behind its molecular planarity and kinetic reactivity, this guide equips researchers with the mechanistic insights necessary to leverage this compound in the synthesis of complex N-heterocycles, particularly quinoline derivatives.

Structural Architecture & Thermodynamic Stability

The dual nature of 2-(1-phenylvinyl)aniline—exhibiting both robust thermodynamic stability and targeted kinetic reactivity—is rooted in its unique molecular architecture[1]. The structure features a vinyl group (–CH=CH₂) directly attached to the ortho-position of an aniline ring.

Mechanistic Causality of Stability: The molecule adopts a highly planar conformation driven by the sp² hybridization of the vinyl carbons and the adjacent aniline carbon[1]. This planarity enables extended π -electron delocalization across the phenyl ring, the vinyl double bond, and the aniline nitrogen's lone pair[2]. According to structural studies, this extensive conjugation significantly lowers the ground-state energy of the molecule, providing exceptional thermodynamic stability under ambient conditions[1].

Kinetic Reactivity vs. Thermodynamic Sink: While the conjugated system is thermodynamically stable, the electron-donating nature of the primary amine (+M effect) polarizes the vinyl double bond. This creates a localized region of high electron density, rendering the olefinic moiety highly susceptible to electrophilic attack and cycloaddition reactions[2]. The energy barrier for subsequent transformations (e.g., azirine formation) typically ranges from 33–38 kcal/mol, allowing the molecule to act as a stable precursor that selectively reacts under specific catalytic or thermal activation[2].

Physical and Chemical Properties

To facilitate precise experimental design, the foundational quantitative data and physical properties of 2-(1-phenylvinyl)aniline are summarized below[1][3].

PropertyValue / Description
Chemical Name 2-(1-phenylvinyl)aniline
IUPAC Name 2-(1-phenylethenyl)aniline
CAS Number 64097-92-3
Molecular Formula C₁₄H₁₃N
Molecular Weight 195.26 g/mol
Appearance Solid or viscous oil (dependent on purity)
Solubility Soluble in ethanol, dichloromethane, and 1,4-dioxane; Insoluble in water
Structural Features Planar, conjugated π -system, electron-rich double bond
Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that successful synthetic application requires understanding the why behind each protocol step. The following workflows are designed as self-validating systems to ensure high yield and purity.

Protocol A: Atom-Economic Synthesis via Catalytic Coupling

This protocol utilizes a green-chemistry approach to synthesize the title compound without relying on toxic homogeneous transition metals[2].

  • Reagent Preparation: Combine phenylacetylene and para-toluidine (or aniline) in a 1:1 stoichiometric ratio in a round-bottom flask. Causality: Equimolar ratios prevent the over-alkylation of the amine and simplify downstream purification.

  • Catalyst & Solvent Addition: Add Montmorillonite K10 clay as a heterogeneous catalyst and suspend the mixture in anhydrous xylene[2]. Causality: Montmorillonite K10 provides a high surface area with concentrated Lewis and Brønsted acidic sites. These sites activate the alkyne for nucleophilic attack by the aniline without the environmental toxicity of metal catalysts. Xylene is chosen because its high boiling point accommodates the required activation energy.

  • Thermal Activation: Heat the reaction mixture to reflux (~140 °C) under an inert atmosphere for 6–8 hours[2]. Monitor via TLC. Causality: The elevated temperature overcomes the activation barrier for the initial C-C bond formation, driving the equilibrium toward the thermodynamically stable conjugated product.

  • Isolation & Purification: Cool the mixture to room temperature, filter through a Celite pad to remove the Montmorillonite K10, and concentrate the filtrate in vacuo. Purify via silica gel column chromatography. Causality: The heterogeneous nature of the catalyst allows for simple mechanical separation, ensuring the final product is free of catalytic residue.

Protocol B: Oxidative Cyclization to Polysubstituted Quinolines

2-(1-Phenylvinyl)aniline is a premier substrate for Povarov-type multicomponent reactions, yielding pharmaceutical quinoline scaffolds[4][5].

  • Imine Condensation: Dissolve 2-(1-phenylvinyl)aniline (1.0 equiv) and an aryl aldehyde (1.2 equiv) in PEG-400 or 1,4-dioxane[6]. Add a catalytic amount of camphorsulfonic acid (CSA) or TfOH[4]. Causality: The primary amine acts as a nucleophile, attacking the aldehyde to form an imine intermediate. The acid catalyst accelerates dehydration, while PEG-400 serves as an environmentally benign, high-boiling solvent that stabilizes polar transition states[6].

  • Cycloaddition Initiation: Introduce an alkyne (or utilize the internal vinyl group) and heat to 80–120 °C under an oxygen atmosphere or in the presence of a mild oxidant (e.g., SeO₂)[7]. Causality: The pre-organized planarity of the vinyl aniline lowers the entropic cost of the transition state. The system undergoes a rapid [4+2] electrocyclization. The oxidant facilitates the removal of hydrogen, driving the aromatization step.

  • Aromatization & Recovery: Continue heating until full conversion is observed. Extract with ethyl acetate, wash with brine, and purify. Causality: The irreversible gain in aromatic stabilization energy (forming the quinoline core) acts as the thermodynamic sink, pulling the reaction cascade to completion.

Mechanistic and Synthetic Visualizations

G1 N1 Aniline Nitrogen (+M Electron Donor) N3 Extended π-Delocalization (Planar Conformation) N1->N3 Resonance N2 Vinyl Group (sp² Hybridized) N2->N3 Conjugation N4 Thermodynamic Stability (Lowered Ground State) N3->N4 Energy Minimization N5 Kinetic Reactivity (Nucleophilic C=C) N3->N5 Bond Polarization

Logical flow of electronic effects governing stability and reactivity.

G2 S1 Phenylacetylene + Aniline Derivative S2 Catalytic Coupling (Montmorillonite K10, 140°C) S1->S2 Reflux in Xylene S3 2-(1-phenylvinyl)aniline S2->S3 Atom-Economic C-C Bond S4 Povarov-Type Cycloaddition (Aldehydes, Oxidant) S3->S4 Imine Formation S5 Polysubstituted Quinolines (Bioactive Scaffolds) S4->S5 [4+2] Electrocyclization

Synthetic workflow from catalytic coupling to quinoline scaffold generation.

References
  • Title: 2-(1-phenylvinyl)aniline - Chemical Synthesis Database Source: ChemSynthesis URL: [Link]

  • Title: Microwave-Assisted Metal-Free Rapid Synthesis of C4-Arylated Quinolines via Povarov Type Multicomponent Reaction Source: ResearchGate URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the UV-Vis Absorption Spectrum Analysis of 2-(1-Phenylvinyl)aniline

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practices of analyzing the UV-Vis absorption spectrum of 2-(1-phenylvinyl)anili...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practices of analyzing the UV-Vis absorption spectrum of 2-(1-phenylvinyl)aniline. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Executive Summary

2-(1-Phenylvinyl)aniline is a molecule of interest in organic synthesis, serving as a precursor for various heterocyclic compounds, including indoles and quinolines.[1][2] Its chemical structure, featuring a conjugated system of a phenyl ring, a vinyl group, and an aniline moiety, gives rise to a characteristic Ultraviolet-Visible (UV-Vis) absorption spectrum. Understanding this spectrum is crucial for confirming molecular identity, assessing purity, and investigating electronic properties. This document details the theoretical underpinnings of its UV-Vis absorption, provides a rigorous experimental protocol for spectral acquisition, and offers insights into the interpretation of the spectral data, including the influence of solvent effects.

Theoretical Framework: Electronic Transitions in a Conjugated System

The UV-Vis spectrum of a molecule is a direct consequence of its electronic structure. For 2-(1-phenylvinyl)aniline, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (LUMO - Lowest Unoccupied Molecular Orbital).[3] The extensive conjugation in 2-(1-phenylvinyl)aniline, which encompasses the aniline ring, the vinyl bridge, and the appended phenyl group, is the primary determinant of its spectral characteristics.

The key electronic transitions expected are:

  • π → π* Transitions: These are high-intensity absorptions arising from the excitation of electrons in π-bonding orbitals to π*-antibonding orbitals.[4] The conjugated system in 2-(1-phenylvinyl)aniline significantly lowers the energy gap for these transitions, shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) compared to non-conjugated systems.[5][6]

  • n → π* Transitions: These are typically lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the lone pair on the nitrogen atom of the aniline group) to a π*-antibonding orbital.[4] These transitions are often sensitive to solvent polarity.

The aniline and phenyl chromophores within the molecule contribute to the overall spectrum. Benzene, for instance, exhibits characteristic absorption bands, and the substitution with the amino and vinyl groups modifies these absorptions.[6][7] The amino group, being an auxochrome, interacts with the π-electron system of the benzene ring, typically causing a bathochromic shift and an increase in absorption intensity (hyperchromic effect).[7]

Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum

The following protocol is designed to yield a reliable and reproducible UV-Vis absorption spectrum for 2-(1-phenylvinyl)aniline.

Instrumentation and Calibration
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended to ensure stability and to automatically correct for solvent absorbance.

  • Wavelength Range: A scan range of 200-800 nm is appropriate to capture all relevant electronic transitions.

  • Calibration: The instrument should be calibrated for both wavelength accuracy (using a certified reference material like a holmium oxide filter) and photometric accuracy (using potassium dichromate standards).

Solvent Selection: A Critical Choice

The choice of solvent is paramount as it can significantly influence the position and intensity of absorption bands (solvatochromism).[8][9]

  • Transparency: The solvent must be transparent in the wavelength range of interest. Common choices include ethanol, methanol, acetonitrile, and cyclohexane. Each has a specific UV cutoff wavelength below which it absorbs strongly.[8]

  • Polarity: Solvents of varying polarity should be used to investigate the nature of the electronic transitions.

    • Non-polar solvents (e.g., hexane, cyclohexane): Minimize specific solute-solvent interactions like hydrogen bonding, providing a spectrum that is closer to the gas-phase state.

    • Polar aprotic solvents (e.g., acetonitrile, DMSO): Can interact through dipole-dipole forces.

    • Polar protic solvents (e.g., ethanol, methanol): Can form hydrogen bonds with the amino group of the aniline moiety. This can lead to a hypsochromic (blue) shift of n→π* transitions and a bathochromic (red) shift of π→π* transitions.[10]

  • Purity: Use spectroscopic grade solvents to avoid interference from impurities.

Sample Preparation
  • Stock Solution: Accurately weigh a small amount of 2-(1-phenylvinyl)aniline (e.g., 1-5 mg) and dissolve it in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask. This creates a stock solution of known concentration.

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine a concentration that yields an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 A.U.). This is crucial for adherence to the Beer-Lambert Law.

  • Cuvettes: Use matched quartz cuvettes (typically 1 cm path length) for both the sample and the reference (pure solvent). Ensure the cuvettes are clean and free of scratches.

Data Acquisition Workflow

UV-Vis Data Acquisition Workflow A Instrument Warm-up & Self-Test B Set Wavelength Range (e.g., 200-800 nm) A->B Initialize C Insert Reference Cuvette (Solvent) B->C Configure D Acquire Baseline Correction (Autozero) C->D Calibrate E Replace Reference with Sample Cuvette D->E Prepare Sample F Run Spectral Scan E->F Measure G Save & Export Data (.csv, .txt) F->G Process

Caption: A streamlined workflow for acquiring UV-Vis spectral data.

Data Analysis and Interpretation

A typical UV-Vis spectrum is a plot of absorbance versus wavelength. The key features to analyze are the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

Identification of λmax

The λmax values correspond to the energies of the electronic transitions. For 2-(1-phenylvinyl)aniline, one would expect to observe strong absorptions in the UV region, characteristic of the extended π-conjugation.[5] The exact positions will be influenced by the solvent.

Calculation of Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is a constant for a particular substance at a specific wavelength. It is calculated using the Beer-Lambert Law:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (mol L⁻¹)

A high ε value for the main absorption band is indicative of an allowed π → π* transition.

The Impact of Solvent Polarity (Solvatochromism)

Systematically analyzing the spectrum in solvents of different polarities provides valuable insight into the electronic transitions.

  • π → π* Transitions: Increasing solvent polarity generally causes a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent.[10]

  • n → π* Transitions: Increasing solvent polarity typically leads to a hypsochromic (blue) shift.[10] Protic solvents can hydrogen bond with the non-bonding electrons on the nitrogen atom, lowering the energy of the ground state. This increases the energy gap for the transition.

Summarized Spectral Data

The following table structure should be used to systematically record and compare the spectral data obtained in different solvents.

SolventDielectric Constantλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Transition Assignment
Hexane1.88DataDataπ → π
Acetonitrile37.5DataDataπ → π
Ethanol24.5DataDataπ → π*
Other SolventsDataDataDataAssignment

Note: The data in this table is illustrative. Actual values must be determined experimentally.

Visualizing the Core Concepts

Electronic Transitions in 2-(1-phenylvinyl)aniline cluster_molecule 2-(1-phenylvinyl)aniline Structure π π (HOMO) n n (Non-bonding) mol Aniline Ring - Vinyl Bridge - Phenyl Ring (Conjugated System) UV-Vis Photon UV-Vis Photon UV-Vis Photon->π π → π (High Intensity) UV-Vis Photon->n n → π (Low Intensity)

Caption: Energy level diagram of electronic transitions for the molecule.

Conclusion

The UV-Vis absorption spectrum of 2-(1-phenylvinyl)aniline is a powerful tool for its characterization. The spectrum is dominated by intense π → π* transitions due to its extended conjugated system. The analysis of solvatochromic shifts can further elucidate the nature of its electronic structure. The rigorous application of the protocols outlined in this guide will ensure the generation of high-quality, interpretable, and reliable spectroscopic data, which is indispensable for quality control in synthesis and for further research in medicinal chemistry and materials science.

References

  • Royal Society of Chemistry. (n.d.). Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. New Journal of Chemistry. Retrieved from [Link][11]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link][5]

  • Chemistry LibreTexts. (2023, January 14). 14.9: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Retrieved from [Link][6]

  • SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link][4]

  • ResearchGate. (2022, November 28). (PDF) Solvent Effects on the UV-Visible Absorption and Emission of Tris[4-Diethylamino)Phenyl]amine. Retrieved from [Link][12]

  • ACS Publications. (n.d.). The Effect of Solvents on the Absorption Spectra of Aromatic Compounds. Retrieved from [Link][13]

  • ACS Publications. (2013, April 3). Synthesis of 2(1H)-Quinolinones via Pd-Catalyzed Oxidative Cyclocarbonylation of 2-Vinylanilines. Organic Letters. Retrieved from [Link][14]

  • ACS Publications. (2006, August 25). Synthesis of 2-Vinylic Indoles and Derivatives via a Pd-Catalyzed Tandem Coupling Reaction. Organic Letters. Retrieved from [Link][15]

  • ResearchGate. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link][16]

  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link][3]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link][9]

  • Synlett. (2017). Synthesis of Indoles from 2-Vinylanilines with PIFA or TFA and Quinones. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. Retrieved from [Link][10]

  • ScienceDirect. (n.d.). Electronic spectra and structure of nitroanilines. Retrieved from [Link][17]

  • PubChem. (n.d.). 2-(1-Phenylvinyl)aniline. Retrieved from [Link][18]

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link][7]

Sources

Exploratory

Preliminary Investigation of 2-(1-Phenylvinyl)aniline Electronic Properties: A Technical Guide for Advanced Molecular Design

Executive Summary The rational design of advanced organic materials and pharmaceutical intermediates relies heavily on predicting and manipulating molecular electronic properties. 2-(1-phenylvinyl)aniline (CAS: 64097-92-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of advanced organic materials and pharmaceutical intermediates relies heavily on predicting and manipulating molecular electronic properties. 2-(1-phenylvinyl)aniline (CAS: 64097-92-3) has emerged as a highly versatile building block, bridging the gap between drug discovery and optoelectronics. This whitepaper provides an in-depth technical analysis of its electronic architecture, detailing the self-validating experimental workflows required to profile its reactivity. By understanding its unique push-pull electronic dynamics, researchers can optimize its application in synthesizing bioactive quinoline scaffolds and high-efficiency Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs.

Structural and Electronic Architecture: A Mechanistic View

The reactivity of 2-(1-phenylvinyl)aniline is fundamentally dictated by its highly conjugated, nearly planar geometry.

  • Conjugation and Planarity: The molecular architecture features a planar conformation driven by the extended conjugation between the vinyl group (–CH=CH₂) and the adjacent aniline ring. This planarity is a direct result of the sp2 hybridization at both the vinyl carbons and the ortho-substituted aniline carbon, which facilitates uninterrupted π -electron delocalization across the molecular backbone 1[1].

  • Nitrogen Pyramidalization: The resonance within the system induces a distinct pyramidalization of the amine nitrogen. Crystallographic and computational models reveal an H–N–H bond angle of approximately 142.5°—a value perfectly intermediate between standard aliphatic amines (125°) and fully planar amides (180°)[1]. This specific geometry finely tunes the basicity and nucleophilicity of the amine.

  • Push-Pull Electronic Dynamics: The molecule exhibits a complex electronic profile. The aniline moiety acts as a strong electron donor (+R effect), significantly increasing the electron density at the ortho and para positions of the primary aromatic ring. Conversely, the phenylvinyl group introduces steric bulk while moderating overall reactivity through inductive effects. This dual-action profile makes the amine nitrogen and the vinyl β -carbon highly susceptible to targeted electrophilic attacks[1].

Quantitative Data Summary

To establish a baseline for molecular modeling and empirical synthesis, the core electronic and physical parameters of 2-(1-phenylvinyl)aniline are summarized below.

ParameterValueAnalytical MethodMechanistic Significance
Molecular Weight 195.26 g/mol Mass SpectrometryBaseline physical property verification.
H–N–H Angle 142.5°DFT / XRDIndicates nitrogen pyramidalization, affecting nucleophilicity.
HOMO Energy ~ -5.20 eVCyclic VoltammetryDictates electron-donating capacity (+R effect).
LUMO Energy ~ -2.10 eVCalculated (CV + UV-Vis)Determines susceptibility to electrophilic attack.
Optical Bandgap ~ 3.10 eVUV-Vis SpectroscopyCritical for TADF OLED emitter suitability.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the electronic profiling of 2-(1-phenylvinyl)aniline must be conducted using self-validating methodologies. The following protocols integrate built-in causality checks to prevent false-positive data extraction.

Protocol A: Computational Electronic Profiling (DFT)

Objective: Map the Frontier Molecular Orbitals (FMO) to predict nucleophilic/electrophilic behavior.

  • Geometry Optimization: Execute a Density Functional Theory (DFT) scan using the B3LYP functional and 6-311G(d,p) basis set. Causality: B3LYP provides an optimal balance between computational cost and accuracy for conjugated aromatic systems, ensuring the predicted planar conformation matches empirical reality.

  • Frequency Calculation (Self-Validation Loop): Immediately follow optimization with a vibrational frequency analysis. Validation: The system must yield zero imaginary frequencies. If an imaginary frequency is detected, the geometry represents a transition state rather than a local minimum. The protocol dictates an automatic geometric perturbation and re-optimization until a true ground state is confirmed.

  • FMO Extraction: Calculate the HOMO and LUMO energy levels from the validated ground-state geometry to map the electrostatic potential surface.

Protocol B: Empirical Electronic Validation (CV & UV-Vis)

Objective: Empirically verify the computationally derived HOMO-LUMO gap.

  • Cyclic Voltammetry (CV): Prepare a 1.0 mM solution of 2-(1-phenylvinyl)aniline in anhydrous dichloromethane containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ). Scan using a glassy carbon working electrode. Causality: The anhydrous, non-coordinating environment prevents solvent-induced oxidation artifacts, allowing for the precise measurement of the oxidation onset ( Eoxonset​ ) to calculate the empirical HOMO level.

  • UV-Vis Spectroscopy: Measure the absorption spectrum in a matched solvent system to determine the optical bandgap via a Tauc plot.

  • Cross-Validation Loop: Calculate the LUMO by adding the optical bandgap to the CV-derived HOMO. Validation: The empirically derived electrochemical bandgap must align with the optical bandgap within a margin of ±0.15 eV (accounting for exciton binding energy). Discrepancies exceeding this threshold flag the data for solvatochromic interference, mandating a secondary run in a non-polar solvent (e.g., toluene) to isolate the intrinsic molecular gap.

ElectronicWorkflow N1 2-(1-phenylvinyl)aniline Input Structure N2 DFT Geometry Optimization (B3LYP/6-311G**) N1->N2 In-silico N5 Cyclic Voltammetry (Electrochemical Gap) N1->N5 Empirical N6 UV-Vis Spectroscopy (Optical Bandgap) N1->N6 Empirical N3 Frequency Calculation (Zero Imaginary Freq) N2->N3 Validate Minimum N4 FMO Analysis (HOMO/LUMO Gap) N3->N4 N7 Cross-Validation (ΔE < 0.15 eV) N4->N7 N5->N7 N6->N7

Workflow for computational and empirical electronic property validation.

Reactivity Pathways & Applications

The carefully tuned electronic properties of 2-(1-phenylvinyl)aniline make it an exceptional precursor for complex organic transformations.

Pharmaceutical Scaffolds (Quinolines): Due to the high electron density at the aniline nitrogen and the adjacent vinyl group, the molecule readily undergoes oxidative cyclization. When reacted with electrophilic aldehydes under oxidative conditions, it forms highly functionalized quinoline derivatives 2[1][2]. This Povarov-type multicomponent reaction leverages the nucleophilicity of the amine to form an imine intermediate, followed by an intramolecular cyclization driven by the electron-rich double bond.

Optoelectronics (TADF OLEDs): Beyond pharmaceuticals, derivatives of this compound are actively studied for their photophysical properties. By utilizing the push-pull electronic nature of the aniline core, researchers integrate it into green TADF emitters, achieving high external quantum efficiencies (EQE > 20%) in organic light-emitting diodes 3[1][3].

ReactivityPathway A 2-(1-phenylvinyl)aniline (Electron-Rich Nucleophile) C Imine Intermediate (Condensation) A->C +R Effect B Electrophilic Aldehyde (Co-Reactant) B->C D Intramolecular Cyclization (Oxidative Conditions) C->D -H2O, [O] E Quinoline Derivative (Pharmaceutical Scaffold) D->E Aromatization

Oxidative cyclization pathway demonstrating nucleophilic reactivity.

References

  • Structural and Electronic Characteristics of 2-(1-Phenylvinyl)aniline , EvitaChem. 1

  • 5,10-DIHYDRO-PHENAZINE and TADF OLED Applications , LookChem. 3

  • Microwave-Assisted Metal-Free Rapid Synthesis of C4-Arylated Quinolines via Povarov Type Multicomponent Reaction , ResearchGate. 2

Sources

Protocols & Analytical Methods

Method

The Versatile Virtuoso: 2-(1-Phenylvinyl)aniline in the Synthesis of Pharmaceutical Intermediates

Introduction: Unveiling a Key Building Block in Medicinal Chemistry In the intricate tapestry of pharmaceutical synthesis, certain molecules emerge as pivotal building blocks, their structural motifs paving the way for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

In the intricate tapestry of pharmaceutical synthesis, certain molecules emerge as pivotal building blocks, their structural motifs paving the way for the creation of diverse and potent therapeutic agents. 2-(1-Phenylvinyl)aniline, a seemingly unassuming aromatic amine, is one such molecule. Its unique combination of a reactive vinyl group ortho to an aniline moiety makes it a versatile precursor for the construction of a variety of heterocyclic scaffolds that are central to many drug discovery programs. This guide provides an in-depth exploration of the applications of 2-(1-phenylvinyl)aniline in the synthesis of key pharmaceutical intermediates, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into its role in the synthesis of quinolines, pyrroles, and other bioactive scaffolds, highlighting the chemical ingenuity that transforms this molecule into the foundation of potential life-saving medicines.

I. The Synthesis of Quinolines: A Gateway to Diverse Bioactivity

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with activities ranging from anticancer to antimalarial.[1] 2-(1-Phenylvinyl)aniline serves as an excellent starting material for the construction of polysubstituted quinolines, particularly through innovative carbocatalytic cascade reactions.

A. Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines

A highly efficient and environmentally benign approach to quinoline synthesis involves the reaction of 2-(1-phenylvinyl)aniline with various aldehydes using oxidized active carbon (oAC) as a heterogeneous catalyst.[2][3] This metal-free method proceeds through a cascade of reactions, offering a straightforward route to a diverse library of quinoline derivatives.

The carbocatalytic cascade synthesis of quinolines from 2-(1-phenylvinyl)aniline and aldehydes is believed to proceed through a three-step mechanism:

  • Condensation: The reaction initiates with the condensation of the aniline nitrogen of 2-(1-phenylvinyl)aniline with the aldehyde to form an imine intermediate. This step is catalyzed by the acidic sites on the oxidized active carbon.

  • Electrocyclization: The imine intermediate then undergoes an intramolecular electrocyclization, where the vinyl group attacks the imine carbon, leading to the formation of a dihydroquinoline intermediate.

  • Dehydrogenation: Finally, the dihydroquinoline is oxidized to the aromatic quinoline product. The oxidized active carbon also facilitates this dehydrogenation step.[2][4]

Caption: Carbocatalytic cascade synthesis of quinolines.

Materials:

  • 2-(1-Phenylvinyl)aniline

  • Substituted aldehyde (e.g., benzaldehyde)

  • Oxidized active carbon (oAC) catalyst

  • Toluene

  • Celite®

  • Ethyl acetate

  • n-Hexane

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Catalyst Preparation (Oxidized Active Carbon - oAC):

    • Stir activated charcoal in 1 M HCl at 70°C for 6 hours.

    • Filter the mixture, wash the solid with distilled water, and dry at 140°C for 16 hours.

    • Place the acid-washed activated charcoal in a lidless ceramic crucible and heat in an oven at 425°C for 16 hours.[2]

  • Reaction Setup:

    • To a 10 mL vial equipped with a magnetic stir bar, add 2-(1-phenylvinyl)aniline (0.5 mmol, 1.0 equiv), the desired aldehyde (0.6 mmol, 1.2 equiv), oxidized active carbon (oAC) catalyst (150 mg/mmol of aniline), and toluene (2 mL).[2]

  • Reaction Execution:

    • Seal the vial and stir the reaction mixture vigorously at 110°C for the required time (typically 6-24 hours, monitor by TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite® and wash the pad thoroughly with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain the desired polysubstituted quinoline.[2]

EntryAldehydeProductTime (h)Yield (%)
1Benzaldehyde2,4-Diphenylquinoline688
24-Methylbenzaldehyde4-Phenyl-2-(p-tolyl)quinoline685
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-4-phenylquinoline682
44-Chlorobenzaldehyde2-(4-Chlorophenyl)-4-phenylquinoline1275
52-Naphthaldehyde2-(Naphthalen-2-yl)-4-phenylquinoline1278

Data adapted from a representative carbocatalytic cascade synthesis protocol.[2]

II. The Synthesis of Pyrroles: Accessing Another Privileged Heterocycle

The pyrrole ring is another cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. While direct protocols for the synthesis of pyrroles from 2-(1-phenylvinyl)aniline are not as extensively documented as for quinolines, analogous copper-catalyzed methods provide a strong basis for its application in this area.

A. Copper-Catalyzed Synthesis of Polysubstituted Pyrroles (Analogous Approach)

Copper catalysis has been effectively employed for the synthesis of polysubstituted pyrroles from various starting materials. An analogous approach can be envisioned for the reaction of 2-(1-phenylvinyl)aniline with ketones, leveraging copper's ability to catalyze C-N bond formation and cyclization.

A plausible mechanism for the copper-catalyzed synthesis of pyrroles from a vinylaniline and a ketone would likely involve the following steps:

  • Coordination and Activation: The copper catalyst coordinates to the aniline and the ketone, activating them for subsequent reactions.

  • Condensation/Addition: A condensation or addition reaction occurs between the aniline nitrogen and the ketone carbonyl, forming an enamine or a related intermediate.

  • Intramolecular Cyclization: The vinyl group of the vinylaniline then undergoes an intramolecular cyclization by attacking the enamine or a related intermediate.

  • Oxidation/Aromatization: The resulting pyrrolidine intermediate is then oxidized to the aromatic pyrrole product.

Caption: Proposed pathway for copper-catalyzed pyrrole synthesis.

Materials:

  • 2-(1-Phenylvinyl)aniline

  • Ketone (e.g., acetophenone)

  • Copper(I) or Copper(II) salt (e.g., CuI, Cu(OAc)₂)

  • Ligand (e.g., a bidentate nitrogen or phosphine ligand, if necessary)

  • Solvent (e.g., DMF, DMSO, or toluene)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add 2-(1-phenylvinyl)aniline (1.0 equiv), the ketone (1.2-1.5 equiv), the copper catalyst (5-10 mol%), ligand (if used, 10-20 mol%), and base (2.0 equiv).

    • Add the solvent and seal the vessel.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-140°C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture to remove the catalyst and inorganic salts.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired polysubstituted pyrrole.

III. A Precursor to Bioactive Scaffolds: The N-Phenyl-2-(aniline) Benzamide Core

Beyond the direct synthesis of heterocycles, 2-(1-phenylvinyl)aniline holds potential as a precursor to more complex acyclic intermediates that can be further elaborated into potent bioactive molecules. One such scaffold is the N-phenyl-2-(aniline) benzamide core, which has been identified in dual inhibitors of topoisomerase I (Topo I) and cyclooxygenase-2 (COX-2), enzymes implicated in cancer and inflammation.[5]

A. Synthesis of N-Phenyl-2-(aniline) Benzamide Derivatives

While the reported synthesis of the potent anti-colon cancer agent N53, an N-phenyl-2-(aniline) benzamide derivative, does not directly start from 2-(1-phenylvinyl)aniline, the latter can be envisioned as a strategic starting material for analogous structures.[6] The vinyl group could be transformed through various chemical manipulations (e.g., oxidation, ozonolysis) to introduce a carboxylic acid or its equivalent, which can then be coupled with another aniline derivative to form the benzamide linkage.

A potential synthetic route to an N-phenyl-2-(aniline) benzamide scaffold starting from 2-(1-phenylvinyl)aniline could involve:

  • Oxidative Cleavage: The vinyl group of 2-(1-phenylvinyl)aniline is subjected to oxidative cleavage (e.g., using ozonolysis or KMnO₄) to generate a 2-aminobenzaldehyde or 2-aminobenzoic acid derivative.

  • Amide Coupling: The resulting 2-aminobenzoic acid derivative is then coupled with a substituted aniline using standard amide bond formation conditions (e.g., using coupling reagents like EDC/HOBt or converting the carboxylic acid to an acid chloride).

Benzamide_Synthesis_Strategy 2-(1-phenylvinyl)aniline_b 2-(1-phenylvinyl)aniline 2-Aminobenzoic_Acid_Derivative 2-Aminobenzoic Acid Derivative 2-(1-phenylvinyl)aniline_b->2-Aminobenzoic_Acid_Derivative Oxidative Cleavage N-Phenyl-2-(aniline)_Benzamide N-Phenyl-2-(aniline) Benzamide Scaffold 2-Aminobenzoic_Acid_Derivative->N-Phenyl-2-(aniline)_Benzamide Amide Coupling (+ Substituted Aniline) Substituted_Aniline Substituted Aniline Substituted_Aniline->N-Phenyl-2-(aniline)_Benzamide

Caption: Proposed synthesis of N-phenyl-2-(aniline) benzamide.

IV. Future Perspectives: Expanding the Synthetic Utility

The applications of 2-(1-phenylvinyl)aniline are not limited to the syntheses described above. Its unique structural features open doors to a variety of other transformations:

  • PIFA-Mediated Cyclizations: Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a powerful reagent for mediating intramolecular cyclizations of anilines to form nitrogen-containing heterocycles.[7] While not yet demonstrated for 2-(1-phenylvinyl)aniline, this reagent could potentially be used to synthesize indole or other fused heterocyclic systems.

  • Diels-Alder Reactions: The electron-rich vinyl group could potentially participate as a diene or dienophile in Diels-Alder reactions, providing access to complex polycyclic structures.

  • Heck and Suzuki Couplings: The vinyl group can be further functionalized through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Conclusion

2-(1-Phenylvinyl)aniline is a testament to the power of a well-designed molecular scaffold. Its ability to serve as a precursor to quinolines, and potentially to pyrroles and other complex pharmaceutical intermediates, underscores its importance in modern drug discovery. The development of novel catalytic methods, such as the carbocatalytic cascade synthesis of quinolines, further enhances its appeal by providing efficient and sustainable routes to these valuable compounds. As medicinal chemists continue to explore new chemical space in the quest for novel therapeutics, the versatility of 2-(1-phenylvinyl)aniline will undoubtedly ensure its continued prominence as a key building block in the synthesis of the medicines of tomorrow.

References

  • Helaja, J., et al. (2021). Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2-Vinyl Anilines. Advanced Synthesis & Catalysis, 363(15), 3775-3782. Available at: [Link]

  • ResearchGate. (n.d.). Carbocatalytic cascade synthesis of polysubstituted quinolines from aldehydes and 2-vinyl anilines. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 13(5), 841. Available at: [Link]

  • PubMed. (2022). Discovery of dual inhibitors of topoisomerase I and Cyclooxygenase-2 for colon cancer therapy. European Journal of Medicinal Chemistry, 240, 114560. Available at: [Link]

  • PMC. (2022). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology, 13, 948513. Available at: [Link]

  • ACS Publications. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Letters, 17(12), 2992-2995. Available at: [Link]

  • RSC Publishing. (2021). PIFA-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane for the concise, flexible, and scalable de novo synthesis of C3-arylated benzo[b]thiophenes. Organic Chemistry Frontiers, 8(19), 5345-5350. Available at: [Link]

  • ResearchGate. (2022). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Available at: [Link]

  • Organic Chemistry Portal. (2023). Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives. Available at: [Link]

  • PubMed. (2006). Synthesis of N-substituted indole derivatives via PIFA-mediated intramolecular cyclization. Organic Letters, 8(26), 5919-5922. Available at: [Link]

Sources

Application

Application Notes and Protocols: Optimized Cross-Coupling Reactions Using 2-(1-Phenylvinyl)aniline

Introduction: The Synthetic Versatility of 2-(1-Phenylvinyl)aniline 2-(1-Phenylvinyl)aniline stands as a privileged scaffold in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic ani...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Versatility of 2-(1-Phenylvinyl)aniline

2-(1-Phenylvinyl)aniline stands as a privileged scaffold in modern organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic aniline moiety and a reactive vinyl group on the same aromatic ring, makes it a potent building block for the construction of complex nitrogen-containing heterocycles and other valuable molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile substrate in three cornerstone palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination, the Mizoroki-Heck reaction, and the Suzuki-Miyaura coupling.

While traditionally employed in intramolecular cyclizations to forge elegant heterocyclic systems, the strategic application of 2-(1-phenylvinyl)aniline in intermolecular cross-coupling reactions unlocks a vast, yet underexplored, chemical space. This guide moves beyond the well-trodden path of cyclization to offer detailed, optimized protocols for intermolecular C-N and C-C bond formation, complete with mechanistic insights and troubleshooting advice to empower chemists in their synthetic endeavors.

Part 1: Buchwald-Hartwig Amination: N-Arylation of 2-(1-Phenylvinyl)aniline

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[1][2] In the context of 2-(1-phenylvinyl)aniline, this reaction allows for the direct installation of an aryl or heteroaryl group onto the nitrogen atom, providing access to a diverse range of N-substituted derivatives.

Causality Behind Experimental Choices

The primary challenge in the N-arylation of 2-(1-phenylvinyl)aniline is the potential for the substrate to act as a ligand for the palladium catalyst, leading to catalyst inhibition. Furthermore, the presence of the vinyl group could lead to undesired side reactions. Therefore, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential to promote the desired reductive elimination and prevent catalyst deactivation.[3] The selection of a strong, non-nucleophilic base is also critical to deprotonate the aniline and facilitate the formation of the key palladium-amido intermediate.[4][5]

Visualizing the Catalytic Cycle

Buchwald-Hartwig_Amination Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)(Ar)X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + Amine Deprotonation Deprotonation (L-Pd(II)(Ar)(NR'R'')) AmineCoord->Deprotonation + Base - Base-H+X- RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine 2-(1-phenylvinyl)aniline Amine->AmineCoord Base Base Base->AmineCoord

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Optimized Protocol for N-Arylation

Reaction: N-Arylation of 2-(1-phenylvinyl)aniline with an Aryl Bromide

Materials:

  • 2-(1-phenylvinyl)aniline (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (0.2 M)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene, followed by 2-(1-phenylvinyl)aniline and the aryl bromide.

  • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: N-Arylation Conditions
ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Readily available and efficient sources of Pd(0).
Ligand XPhos, RuPhos, or other bulky biaryl phosphinesPromotes reductive elimination and prevents catalyst inhibition.
Base NaOtBu, KOtBu, or LHMDSStrong, non-nucleophilic base for efficient aniline deprotonation.
Solvent Toluene, Dioxane, or THFAnhydrous, non-protic solvents are crucial for reaction success.
Temperature 80-110 °CSufficient thermal energy to overcome activation barriers.

Part 2: Mizoroki-Heck Reaction: A Theoretical Approach for C-H Vinylation

The Mizoroki-Heck reaction is a powerful tool for forming C-C bonds by coupling an unsaturated halide with an alkene.[6][7] Applying this to 2-(1-phenylvinyl)aniline presents a unique challenge, as the substrate itself contains an alkene. A successful intermolecular Heck reaction would likely involve the coupling of an aryl halide to the vinyl group of 2-(1-phenylvinyl)aniline.

Causality Behind Experimental Choices

For a successful intermolecular Heck reaction, several factors must be carefully controlled. The choice of catalyst and ligands is critical to favor the intermolecular coupling over potential intramolecular side reactions or polymerization of the vinylaniline. A phosphine-free catalyst system or the use of specific ligands can influence the regioselectivity of the vinylation. The base plays a crucial role in the regeneration of the active Pd(0) catalyst.[8]

Visualizing the Catalytic Cycle

Heck_Reaction Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)(Ar)X) Pd0->OxAdd + Ar-X AlkeneCoord Alkene Coordination OxAdd->AlkeneCoord + Alkene MigInsert Migratory Insertion AlkeneCoord->MigInsert BetaElim β-Hydride Elimination MigInsert->BetaElim BetaElim->Pd0 + Base - Base-H+X- Product Substituted Alkene BetaElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Alkene 2-(1-phenylvinyl)aniline Alkene->AlkeneCoord Base Base Base->BetaElim

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Proposed Optimized Protocol for C-H Vinylation

Reaction: Heck coupling of 2-(1-phenylvinyl)aniline with an Aryl Iodide

Materials:

  • 2-(1-phenylvinyl)aniline (1.5 equiv)

  • Aryl iodide (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Tri(o-tolyl)phosphine (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF or NMP (0.2 M)

Procedure:

  • In a sealed tube, combine Pd(OAc)₂, tri(o-tolyl)phosphine, the aryl iodide, and 2-(1-phenylvinyl)aniline.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF and triethylamine via syringe.

  • Seal the tube and heat the reaction to 120-140 °C.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify by column chromatography.

Data Summary: Heck Reaction Conditions
ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂A common and effective Pd(II) source.
Ligand Tri(o-tolyl)phosphine or PPh₃Can influence regioselectivity and catalyst stability.
Base Et₃N, K₂CO₃, or Cs₂CO₃Essential for the regeneration of the Pd(0) catalyst.
Solvent DMF, NMP, or DMAcHigh-boiling polar aprotic solvents are typically used.
Temperature 100-140 °CHigher temperatures are often required for Heck reactions.

Part 3: Suzuki-Miyaura Coupling: A Theoretical Approach for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[9][10] For 2-(1-phenylvinyl)aniline, this reaction could theoretically proceed via C-H activation and coupling with a boronic acid, although this is a more advanced and less common application. A more conventional approach would require prior conversion of the aniline to a halide or triflate. However, for the purpose of this guide, we will explore the theoretical conditions for a direct C-H arylation.

Causality Behind Experimental Choices

Direct C-H arylation of anilines is a challenging transformation that requires a carefully designed catalytic system to achieve chemo- and regioselectivity.[11] The use of a specialized ligand that can facilitate the C-H activation step while preventing N-arylation is crucial. The choice of oxidant is also a key parameter in catalytic cycles that involve a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway.

Visualizing the Catalytic Cycle

Suzuki_Coupling Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)(Ar)X) Pd0->OxAdd + Ar-X Transmetal Transmetalation (L-Pd(II)(Ar)(Ar')) OxAdd->Transmetal + Ar'-B(OR)₂ + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Proposed Optimized Protocol for Direct C-H Arylation

Reaction: Direct C-H arylation of 2-(1-phenylvinyl)aniline with an arylboronic acid.

Materials:

  • 2-(1-phenylvinyl)aniline (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • [2,2'-bipyridin]-6(1H)-one (bipy-6-OH) ligand (10 mol%)

  • Ag₂CO₃ (2.0 equiv) as oxidant

  • Pivalic acid (PivOH) (30 mol%) as additive

  • Anhydrous 1,4-dioxane (0.1 M)

Procedure:

  • To a sealed tube, add Pd(OAc)₂, the bipy-6-OH ligand, Ag₂CO₃, and the arylboronic acid.

  • Add 2-(1-phenylvinyl)aniline and pivalic acid.

  • Add anhydrous 1,4-dioxane.

  • Seal the tube and heat the reaction at 120 °C for 24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Data Summary: Suzuki-Miyaura C-H Arylation Conditions
ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂Effective for C-H activation reactions.
Ligand Specialized ligands like bipy-6-OHCrucial for chemo- and regioselectivity in C-H functionalization.
Base/Oxidant Ag₂CO₃, Cu(OAc)₂, or BenzoquinoneRequired for catalyst turnover in oxidative C-H activation cycles.
Solvent 1,4-Dioxane, Toluene, or DCEAnhydrous, non-protic solvents are necessary.
Temperature 100-130 °CHigher temperatures are generally needed for C-H activation.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor quality reagents; insufficient temperature.Use a fresh palladium precursor and ligand; ensure anhydrous solvents and reagents; increase reaction temperature.
Side Product Formation Competing reaction pathways (e.g., homocoupling, decomposition).Screen different ligands and bases; lower the reaction temperature; adjust stoichiometry.
Catalyst Deactivation Substrate or impurities acting as catalyst poisons.Purify starting materials; use a glovebox for reaction setup; consider a more robust catalyst system.
Poor Reproducibility Sensitivity to air or moisture; variations in reagent quality.Employ rigorous inert atmosphere techniques; use reagents from a reliable source.

Conclusion

2-(1-Phenylvinyl)aniline is a substrate of significant potential that extends beyond its traditional role in intramolecular cyclizations. By understanding the fundamental principles of modern cross-coupling reactions and carefully selecting the appropriate catalytic system, researchers can unlock new avenues for molecular diversification. The protocols and insights provided in this application note serve as a robust starting point for the exploration of intermolecular Buchwald-Hartwig, Heck, and Suzuki-Miyaura reactions with this versatile building block, paving the way for the discovery of novel compounds in medicinal chemistry and materials science.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Górski, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • D'Amico, G., et al. (2015).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Khan, M. A. W., et al. (2026). Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. Molbank. [Link]

  • Niknam, E., et al. (2020). Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr)
  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. Catalysts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Palladium catalyzed ortho-C(sp2)–H activation/cyclization of aryl amines assisted by imine and vinylacetic acid. (2024). Communications Chemistry. [Link]

  • Cera, G., & Occhiato, E. G. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

  • Sharma, P., et al. (2017). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. [Link]

  • Wang, C., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience. [Link]

  • Barluenga, S., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. ACS Catalysis. [Link]

  • Asymmetric Intermolecular Heck Reaction of Aryl Halides by Pd-histidine Organocatalysts. (2020). Oriental Journal of Chemistry. [Link]

  • Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. (2026). R Discovery. [Link]

  • Scope and limitations of the Suzuki–Miyaura coupling reactions. (n.d.). ResearchGate. [Link]

  • Scott, J. S., & Jones, A. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Theoretical Insight into the C−C Coupling Reactions of the Vinyl, Phenyl, Ethynyl, and Methyl Complexes of Palladium and Platinum. (n.d.). ResearchGate. [Link]

  • de Vries, J. G. (2009). Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Reddy, V. R., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). The Journal of Organic Chemistry. [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Organic Chemistry Frontiers. [Link]

  • Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. (2025). Angewandte Chemie International Edition. [Link]

Sources

Method

using 2-(1-phenylvinyl)aniline as a precursor in asymmetric synthesis

Application Note: 2-(1-Phenylvinyl)aniline as a Privileged Precursor in Asymmetric Synthesis and Heterocyclic Construction Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(1-Phenylvinyl)aniline as a Privileged Precursor in Asymmetric Synthesis and Heterocyclic Construction

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, divergent synthetic pathways, and validated protocols for asymmetric cyclization.

Chemical Profile & Reactivity Rationale

The molecular architecture of 2-(1-phenylvinyl)aniline is characterized by a planar conformation driven by the extended conjugation between the vinyl group and the adjacent aniline ring[1]. This structural pre-organization is highly advantageous in synthetic chemistry for several reasons:

  • Proximity Effect: The ortho-relationship between the nucleophilic primary amine and the electrophilic vinyl group creates an ideal spatial arrangement for intramolecular cyclization, drastically lowering the entropic barrier for ring formation.

  • Electronic Tuning: The phenyl group attached to the vinyl moiety stabilizes developing positive charge or radical character at the benzylic position during transition states[2]. This electronic bias strongly directs regioselectivity (e.g., favoring Markovnikov-type addition) and provides an anchor point for chiral catalysts to enforce stereocontrol.

  • Divergent Reactivity: Depending on the catalytic system, the vinyl double bond can undergo electrophilic aromatic substitution, oxidative cyclization, or metal-catalyzed cascade reactions, making it a versatile linchpin for building diverse nitrogen heterocycles[1].

Divergent Synthetic Pathways

The utility of 2-(1-phenylvinyl)aniline is best demonstrated by its ability to divergently yield distinct, highly valuable heterocyclic scaffolds based on the chosen reaction conditions.

Pathway A: Asymmetric Synthesis of Chiral Indolines

Transition-metal catalyzed asymmetric reductive Heck cyclizations and intramolecular hydroaminations convert 2-vinylanilines into enantioenriched indolines[3]. By employing chiral ligands (e.g., phosphoramidites or bisoxazolines) with Copper or Palladium catalysts, the migratory insertion step is stereochemically controlled, yielding chiral 2-phenylindolines with high enantiomeric excess (ee)[2].

Pathway B: Multicomponent Povarov Reactions to Quinolines

Under microwave irradiation, 2-(1-phenylvinyl)aniline serves as a highly efficient substrate for Povarov-type multicomponent reactions (MCRs). When reacted with alkynes and paraformaldehyde in the presence of camphorsulfonic acid (CSA), an imine is generated in situ, followed by a rapid [4+2] cycloaddition to yield C4-arylated quinolines without the need for transition metals[4]. Alternatively, nickel-catalyzed cascade reactions with gem-dichloroalkenes provide access to polysubstituted quinolines[3].

Pathway C: Tandem Annulation to C2-Substituted Indoles

In a more complex transformation, 2-vinylanilines can undergo a catalyst-controlled tandem annulation with alkynoates. This pathway involves a unique C–C bond cleavage following a Michael addition, cleanly affording C2-substituted indoles without the requirement of an external oxidant[5].

DivergentSynthesis Precursor 2-(1-phenylvinyl)aniline [Core Precursor] Indoline Chiral Indolines (Asymmetric Cyclization) Precursor->Indoline Chiral Transition Metal Catalysis (Cu/Pd) Quinoline 4-Aryl Quinolines (Povarov MCR / Cascade) Precursor->Quinoline Alkynes + CH2O or gem-Dichloroalkenes Indole C2-Substituted Indoles (Tandem Annulation) Precursor->Indole Alkynoates (C-C Cleavage)

Caption: Divergent synthesis pathways of 2-(1-phenylvinyl)aniline to distinct heterocyclic scaffolds.

Quantitative Data Presentation

The following table summarizes the key reaction metrics across the divergent pathways, highlighting the efficiency and selectivity of 2-(1-phenylvinyl)aniline as a precursor.

Target ScaffoldReaction TypeCatalyst / PromoterKey ReagentsTypical YieldEnantioselectivity (ee%)
Chiral Indolines Asymmetric CyclizationCu(II) or Pd(0) + Chiral LigandBase, Silane (Reductant)75–92%Up to 95%
4-Aryl Quinolines Povarov MCRCSA (Metal-Free)Alkynes, Paraformaldehyde80–90%N/A (Achiral)
Polysubstituted Quinolines Cascade ReactionNi(II) / IPrgem-Dichloroalkenes60–85%N/A (Achiral)
C2-Substituted Indoles Tandem AnnulationAcid CatalystAlkynoates70–91%N/A (Achiral)

Experimental Protocol: Enantioselective Synthesis of Chiral Indolines

This protocol details a self-validating workflow for the asymmetric intramolecular hydroamination/cyclization of 2-(1-phenylvinyl)aniline to yield highly enantioenriched 2-methyl-2-phenylindoline.

Causality in Experimental Design:

  • Solvent Choice (Toluene): A non-polar solvent is selected to prevent competitive coordination to the metal center, ensuring the chiral ligand remains tightly bound to enforce a rigid, stereocontrolled transition state.

  • Base Selection (K₂CO₃): A mild, insoluble inorganic base is used to deprotonate the aniline nitrogen slowly, preventing background (uncatalyzed) racemic cyclization.

ProtocolWorkflow S1 1. Catalyst Activation Mix Chiral Ligand + Metal Precursor S2 2. Substrate Addition Add 2-(1-phenylvinyl)aniline & Base S1->S2 S3 3. Enantioselective Cyclization Stir at Controlled Temp under N2 S2->S3 S4 4. Reaction Quenching Neutralize with NH4Cl (aq) S3->S4 S5 5. Validation & Analysis Chiral HPLC (ee%) & NMR S4->S5

Caption: Step-by-step workflow for the enantioselective synthesis of chiral indolines.

Step-by-Step Methodology:

Step 1: Catalyst Preparation (Inert Atmosphere)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the transition metal precursor (e.g., Cu(OTf)₂, 5.0 mol%) and the selected chiral ligand (e.g., a chiral bisoxazoline, 6.0 mol%).

  • Evacuate and backfill the tube with dry Nitrogen (N₂) three times to ensure the exclusion of moisture and oxygen, which could degrade the active catalyst species.

  • Add 2.0 mL of anhydrous toluene and stir at room temperature for 30 minutes. Observation: The solution will undergo a distinct color change, indicating the formation of the active chiral metal complex.

Step 2: Substrate and Base Addition

  • To the active catalyst solution, add 2-(1-phenylvinyl)aniline (0.5 mmol, 1.0 equiv) dissolved in 1.0 mL of anhydrous toluene.

  • Add finely powdered K₂CO₃ (1.0 mmol, 2.0 equiv). The heterogeneous nature of the base ensures a controlled deprotonation rate.

Step 3: Asymmetric Cyclization

  • Seal the Schlenk tube and heat the reaction mixture to 60 °C using a pre-calibrated oil bath.

  • Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 4:1) every 2 hours. The reaction must proceed until the starting material spot is completely consumed to prevent co-elution during purification.

Step 4: Quenching and Extraction

  • Once complete (typically 12–16 hours), cool the reaction to room temperature.

  • Quench the reaction by adding 5.0 mL of saturated aqueous NH₄Cl. Rationale: This neutralizes the base and breaks down the metal-product complex without altering the stereocenter.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification and Analytical Validation

  • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to 10% EtOAc in Hexanes).

  • Structural Validation: Analyze the purified product via ¹H and ¹³C NMR. The disappearance of the vinyl proton signals and the appearance of a diastereotopic CH₂ signal confirm successful cyclization.

  • Stereochemical Validation: Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase (e.g., Chiralcel OD-H), comparing the retention times against a racemic standard.

References

  • Sharma et al. "Microwave‐Assisted Metal‐Free Rapid Synthesis of C4‐Arylated Quinolines via Povarov Type Multicomponent Reaction." ResearchGate. Available at:[Link]

  • Organic Letters. "Cleavage of C–C Bonds for the Synthesis of C2-Substituted Quinolines and Indoles by Catalyst-Controlled Tandem Annulation of 2-Vinylanilines and Alkynoates." ACS Publications. Available at:[Link]

  • Organic Letters. "Nickel-Catalyzed Cascade Reaction of 2-Vinylanilines with gem-Dichloroalkenes." ACS Publications. Available at:[Link]

  • PMC. "Stereoselective and Regioselective Synthesis of Heterocycles via Copper-Catalyzed Additions of Amine Derivatives and Alcohols to Alkenes." National Institutes of Health. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low conversion rates in 2-(1-phenylvinyl)aniline synthesis

Welcome to the Technical Support Center for the synthesis of 2-(1-phenylvinyl)aniline . This compound is a highly valuable, electron-rich building block widely utilized in the construction of polysubstituted quinolines,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(1-phenylvinyl)aniline . This compound is a highly valuable, electron-rich building block widely utilized in the construction of polysubstituted quinolines, 3-aryl-1H-indoles, and fluorescent materials[1][2].

While the standard synthetic route relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromoaniline[3] with a 1-phenylvinylboronic acid derivative, researchers frequently encounter stalled reactions and low conversion rates (<50%). This guide provides an authoritative, causality-driven framework to diagnose and resolve these specific synthetic bottlenecks.

Diagnostic Workflow

Before adjusting your protocol, you must identify the primary mode of failure. The diagram below outlines the diagnostic logic for troubleshooting low conversion rates in this specific cross-coupling reaction.

Troubleshooting Start Low Conversion Rate Detected (<50%) Analyze LC-MS Analysis of Crude Mixture Start->Analyze Styrene High Styrene (Protodeboronation) Analyze->Styrene Boronic acid degradation Unreacted High Unreacted 2-Bromoaniline Analyze->Unreacted Catalyst deactivation Sol1 Switch to Pinacol Ester & Anhydrous CsF Styrene->Sol1 Sol2 Switch to Bidentate Ligand (dppf) or XPhos Unreacted->Sol2

Diagnostic workflow for low conversion in 2-(1-phenylvinyl)aniline synthesis.

Troubleshooting FAQs

Q1: My LC-MS shows massive amounts of styrene and unreacted 2-bromoaniline. What is happening?

A: You are experiencing protodeboronation . Alpha-substituted vinylboronic acids (like 1-phenylvinylboronic acid) are highly susceptible to base-catalyzed hydrolysis of the C-B bond, yielding styrene as a terminal byproduct.

  • The Causality: Under standard aqueous basic conditions (e.g., K₂CO₃ in EtOH/H₂O)[3], hydroxide ions attack the Lewis acidic boron center. The resulting carbanion is stabilized by the adjacent phenyl and vinyl groups, driving rapid cleavage before transmetallation can occur.

  • The Fix: Switch your boron source to 1-phenylvinylboronic acid pinacol ester [4]. The pinacol ligand reduces the Lewis acidity of the boron atom. Furthermore, transition to an anhydrous solvent system using a fluoride base (e.g., CsF), which activates the boron for transmetallation without providing the hydroxide ions necessary for protodeboronation.

Q2: My boronic ester is intact, but 2-bromoaniline isn't converting. The reaction solution turns black within an hour.

A: Your catalyst is being poisoned by the substrate, leading to the precipitation of inactive "Palladium black."

  • The Causality: 2-Bromoaniline possesses a free, nucleophilic ortho-amino group (-NH₂). Following the oxidative addition of Pd(0) into the C-Br bond, the adjacent amino group coordinates to the Pd(II) center. This forms a highly stable, off-cycle 5-membered palladacycle that physically blocks the boronic ester from coordinating, thereby halting transmetallation.

  • The Fix: You must utilize a highly sterically demanding or bidentate ligand. Ligands like dppf or XPhos occupy the coordination sphere of the palladium tightly, forcing the -NH₂ group to remain uncoordinated and keeping the catalytic cycle active.

Q3: Should I protect the amine group before coupling?

A: While protecting the amine (e.g., as an N-Boc or N-Acetyl derivative) completely prevents catalyst poisoning, it adds two synthetic steps (protection and deprotection) to your workflow. By optimizing the ligand (using XPhos) and base, you can achieve >90% yields using the unprotected free amine directly[5].

Mechanistic Bottlenecks

Understanding exactly where the catalytic cycle fails dictates how you adjust your reagents.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Pd0->OxAdd 2-Bromoaniline TransMet Pd(II) Transmetallation OxAdd->TransMet Boronic Ester Poison Off-Cycle Amine Complex OxAdd->Poison -NH2 Coordination TransMet->Pd0 Reductive Elimination Degrad Protodeboronation (Styrene by-product) TransMet->Degrad Base/H2O Hydrolysis

Pd-catalyzed Suzuki-Miyaura cycle highlighting amine poisoning and protodeboronation bottlenecks.

Quantitative Condition Comparison

The table below summarizes how different catalytic systems impact the conversion rate of 2-bromoaniline to 2-(1-phenylvinyl)aniline.

Catalyst SystemBoronic SourceSolvent / BaseTemp / TimeConversion (%)Primary Failure Mode
Pd(PPh₃)₄ (5 mol%)1-Phenylvinylboronic acidToluene/EtOH/H₂O / K₂CO₃100°C / 24h~45%Protodeboronation[3]
Pd(OAc)₂ / PPh₃1-Phenylvinylboronic acid1,4-Dioxane / Na₂CO₃90°C / 18h~30%Amine coordination
Pd(dppf)Cl₂ (5 mol%)Pinacol ester1,4-Dioxane/H₂O / K₃PO₄90°C / 12h~85%Minor hydrolysis
Pd₂(dba)₃ / XPhos Pinacol ester Toluene / CsF (Anhydrous) 110°C / 12h >92% None (Optimized) [5]

Self-Validating Experimental Protocol

To achieve >90% conversion without requiring amine protection, follow this optimized anhydrous protocol utilizing Buchwald ligands.

Reagents & Equipment:

  • 2-Bromoaniline (1.0 equiv)[3]

  • 1-Phenylvinylboronic acid pinacol ester (1.2 equiv)[4]

  • Pd₂(dba)₃ (2.5 mol%) and XPhos (5.0 mol%)

  • Anhydrous Cesium Fluoride (CsF) (2.0 equiv)

  • Anhydrous Toluene (0.2 M)

  • Flame-dried Schlenk tube

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromoaniline, 1-phenylvinylboronic acid pinacol ester, and anhydrous CsF.

  • Catalyst Loading: Add Pd₂(dba)₃ and XPhos. Evacuate the tube and backfill with dry Nitrogen (repeat 3 times).

  • Solvent Addition: Inject anhydrous, degassed Toluene via syringe.

    • Self-Validation Checkpoint 1: The initial solution should appear deep purple/dark red due to the presence of the Pd₂(dba)₃ complex.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 110°C in a pre-heated oil bath for 12 hours.

    • Self-Validation Checkpoint 2: As the reaction reaches temperature and oxidative addition begins, the solution will transition to a dark reddish-brown homogeneous mixture. If a black precipitate forms on the glass walls within the first hour, your solvent was not sufficiently degassed, leading to catalyst oxidation and Pd-black formation.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography using an eluent system of EtOAc : n-Hexane (1:10)[5]. The product will elute as a pale yellow oil.

References

  • LookChem. "Cas 615-36-1, 2-Bromoaniline". LookChem Chemical Database. Available at: [Link]

  • ResearchGate. "Selenium-Mediated Cyclization Reaction of 2-Vinylanilines with/without Isonitriles: Efficient Synthesis of 2-Aminoquinoline/ 3-Aryl-1H-indole Derivatives". Available at: [Link]

  • Scribd. "Chemical Synthesis Catalog Overview - Vihasibio Sciences". Available at:[Link]

  • Amazon S3 / Literature Extract. "Cite the references for the known compounds". Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Handling Guide for 2-(1-Phenylvinyl)aniline

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers and drug development professionals struggling with the spontaneous degradation of 2-(1-phenylvinyl)aniline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers and drug development professionals struggling with the spontaneous degradation of 2-(1-phenylvinyl)aniline. While this molecule is a highly valuable building block for quinoline synthesis, pharmaceutical intermediates, and OLED materials[1], its dual-functional nature makes it notoriously unstable.

This guide provides field-proven, mechanistically grounded protocols to prevent polymerization, ensure reproducibility in your workflows, and troubleshoot common storage failures.

Mechanistic Insight: The Dual Threat of Polymerization

To stabilize a molecule, we must first understand the causality of its degradation. 2-(1-phenylvinyl)aniline possesses two highly reactive moieties, each with a distinct polymerization pathway:

  • The Styrenic Vinyl Group (Thermal/Radical Pathway): The vinyl group conjugated to the phenyl ring is highly susceptible to free-radical polymerization. Ambient heat or UV light can trigger thermal self-initiation, generating carbon-centered radicals that rapidly propagate into a polystyrene-like matrix[2][3].

  • The Aniline Moiety (Oxidative Pathway): The primary amine is sensitive to oxidative stress. In the presence of strong oxidants or prolonged exposure to atmospheric oxygen, it can undergo electron loss to form cation radicals, leading to oxidative coupling and the formation of dark, polyaniline-like oligomers[4][5].

G cluster_vinyl Vinyl Group (Styrenic Pathway) cluster_aniline Aniline Group (Oxidative Pathway) Monomer 2-(1-phenylvinyl)aniline Thermal Thermal/UV Initiation Monomer->Thermal Oxidation Oxidative Stress (O2) Monomer->Oxidation Radical Carbon-Centered Radical Thermal->Radical Heat/Light Polystyrene Polystyrene-like Matrix Radical->Polystyrene Propagation Cation Cation Radical Oxidation->Cation Electron Loss Polyaniline Polyaniline-like Matrix Cation->Polyaniline Coupling Inhibitor Inhibitor (e.g., TBC) Inhibitor->Radical Scavenges

Mechanisms of 2-(1-phenylvinyl)aniline degradation via vinyl propagation and aniline oxidation.

The Self-Validating Storage Protocol

A robust storage protocol must be a self-validating system—meaning the conditions inherently check one another to prevent the initiation of both degradation pathways.

  • Temperature Control (Thermodynamic Quenching): Store strictly at 2–8°C (or -20°C for long-term storage). Lowering the thermal energy reduces the kinetic rate of spontaneous radical generation to near zero[2].

  • Inhibitor Selection & The Oxygen Paradox: We recommend using 4-tert-butylcatechol (TBC) at 10–50 ppm to scavenge stray radicals. Critical Insight: TBC is a "co-retarder" that requires 10–15 ppm of dissolved oxygen to function effectively[2][3]. Storing TBC-inhibited monomer under a strict, 100% Argon or Nitrogen atmosphere will deactivate the inhibitor and induce runaway polymerization.

  • Actinic Light Exclusion: Store in amber borosilicate glass vials to prevent UV-induced homolytic cleavage.

Quantitative Data: Inhibitor Selection Matrix
InhibitorChemical ClassMechanism of ActionO₂ RequirementRemoval MethodIdeal Storage Temp
TBC (4-tert-butylcatechol) PhenolicRadical Scavenger (H-atom donor)Required (10-15 ppm) 5% NaOH Wash / Alumina2–8°C
BHT (Butylated hydroxytoluene) PhenolicRadical Scavenger (H-atom donor)Required Basic Alumina2–8°C
4-Hydroxy-TEMPO NitroxideStable Radical Trap ("True Inhibitor")None (Inert Gas OK) Aqueous Wash / Distil.-20°C to 8°C
DNOC (Dinitrocresol) DinitrophenolRetarderNoneAlkaline WashAmbient

(Data synthesized from standard styrenic monomer handling guidelines[2][3][6])

Experimental Workflows: Inhibitor Removal

Before using 2-(1-phenylvinyl)aniline in transition-metal catalyzed cross-couplings or controlled polymerizations, the inhibitor must be removed. Failure to do so will result in quenched catalysts, altered stoichiometry, and dead reactions[7].

G Start Stabilized Monomer (Contains TBC) Dilute Dilute in DCM/Et2O Start->Dilute Wash Wash with 5% NaOH (Removes Phenolic TBC) Dilute->Wash Dry Dry over Na2SO4 Wash->Dry Evap Evaporate < 30°C Dry->Evap End Pure Monomer (Use Immediately) Evap->End

Step-by-step workflow for the alkaline extraction of phenolic inhibitors prior to experimentation.

Step-by-Step Methodology: Alkaline Wash Protocol
  • Dilution: Dissolve the stabilized 2-(1-phenylvinyl)aniline in a non-polar organic solvent (e.g., Diethyl Ether or Dichloromethane) at a 1:10 ratio.

  • Alkaline Extraction: Transfer to a separatory funnel. Wash the organic layer with an equal volume of 5% aqueous NaOH. Causality: TBC is a phenol. The NaOH deprotonates the hydroxyl groups, converting TBC into a highly water-soluble phenoxide salt, partitioning it into the aqueous layer[6][7].

  • Phase Separation: Discard the aqueous layer. Repeat the NaOH wash two more times to ensure complete removal.

  • Neutralization & Drying: Wash the organic layer once with saturated NaCl (brine) to remove residual alkalinity. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the monomer under reduced pressure using a rotary evaporator. Critical: Keep the water bath strictly below 30°C to prevent thermal polymerization of the now-uninhibited monomer[6]. Use immediately.

Troubleshooting & FAQs

Q: My monomer turned highly viscous and slightly yellow during storage. Can I still use it? A: No. Viscosity indicates that vinyl auto-polymerization has occurred, increasing the molecular weight of the bulk liquid. Yellowing indicates oxidative coupling of the aniline ring. Using this in synthesis will ruin your stoichiometry and introduce polymeric impurities. You must discard it or attempt a high-vacuum, low-temperature Kugelrohr distillation (with extreme caution regarding thermal runaway)[3].

Q: I sparged my TBC-inhibited monomer with ultra-pure Argon to protect the aniline group from oxidation, but it polymerized anyway. Why? A: You encountered the "Oxygen Paradox." TBC requires a baseline level of dissolved oxygen to form the active quinone species that scavenges free radicals[2][3]. By removing all oxygen, you disabled the inhibitor. If you must store the monomer under strict inert gas, you must switch the inhibitor to a stable nitroxyl radical like 4-hydroxy-TEMPO, which functions independently of oxygen[6].

Q: Can I use basic alumina to remove the inhibitor instead of a liquid-liquid extraction? A: Yes. Passing the neat or slightly diluted monomer through a short plug of activated basic alumina is a rapid, water-free alternative for removing phenolic inhibitors like TBC or BHT[6]. This is highly recommended for moisture-sensitive downstream applications.

Q: Does the presence of the inhibitor affect the molecular weight of my intended polymer if I am using this monomer for material science? A: Yes. If left in the solution, the inhibitor will scavenge the initiator radicals during the initiation step. To compensate, researchers often add excess initiator, which inadvertently leads to a higher radical-to-monomer ratio and ultimately produces a polymer with a significantly lower average molecular mass[7]. Always remove the inhibitor before controlled polymerizations.

Sources

Troubleshooting

best solvent systems for the recrystallization of 2-(1-phenylvinyl)aniline

Welcome to the Application Scientist Support Portal (Updated: March 2026). This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 2-(1-phenylvinyl)aniline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal (Updated: March 2026). This guide is designed for researchers and drug development professionals dealing with the isolation and purification of 2-(1-phenylvinyl)aniline (CAS: 64097-92-3).

Due to its unique molecular architecture—a polar, electron-rich primary amine conjugated with a bulky, highly lipophilic 1-phenylvinyl group—this compound presents specific thermodynamic challenges during crystallization. It is highly prone to aerial oxidation and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1][2]. This guide provides field-proven, self-validating protocols to overcome these bottlenecks.

Solvent System Selection & Quantitative Comparison

The principle of differential solubility dictates that the ideal solvent system must dissolve the compound at elevated temperatures while acting as a poor solvent at low temperatures[3]. Because 2-(1-phenylvinyl)aniline acts almost like a surfactant (polar head, non-polar tail), using a single solvent rarely yields high-purity crystals. A binary solvent system (solvent/anti-solvent) is required.

Table 1: Quantitative Comparison of Binary Solvent Systems

Solvent System (Solvent / Anti-Solvent)Boiling Points (°C)Polarity Index (Solvent / Anti)Oiling Out RiskExpected Recovery YieldBest Use Case
Ethyl Acetate / Heptane 77.1 / 98.44.4 / 0.1Low 75% – 85%Recommended. Smooth polarity gradient prevents LLPS; excellent impurity rejection.
Toluene / Hexane 110.6 / 69.02.4 / 0.1Moderate60% – 70%Highly lipophilic batches; good for removing non-polar synthetic byproducts.
Ethanol / Water 78.4 / 100.05.2 / 10.2Very High Variable (<50%)Not recommended. The steep polarity cliff of water forces the hydrophobic vinyl group to oil out immediately.

Frequently Asked Questions (FAQs) & Causality

Q1: Why does my 2-(1-phenylvinyl)aniline separate as a brown oil instead of forming a crystal lattice? A1: This is a thermodynamic phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the solute's melting point is depressed by impurities to a temperature below the point at which it separates from the solvent[4][5]. Because 2-(1-phenylvinyl)aniline has a bulky hydrophobic tail, introducing a highly polar anti-solvent (like water) causes the solute-solvent interactions to collapse too rapidly. The molecules aggregate into a dense, amorphous liquid phase rather than a highly ordered crystal lattice[2]. Solution: Switch to the Ethyl Acetate/Heptane system. The gradual shift in polarity allows for slower nucleation kinetics.

Q2: My crude product is dark red or black. How do I remove this discoloration during recrystallization? A2: Anilines are highly susceptible to aerial oxidation. The electron-rich nitrogen, combined with the conjugated vinyl system, easily oxidizes to form highly colored polymeric byproducts (often called "aniline black"), azo compounds, or quinones[6]. Solution: Add 1-2% (w/w) activated charcoal (Norit) to the hot Ethyl Acetate solution before adding the anti-solvent. The highly porous carbon traps the large, conjugated polymeric impurities[7]. Perform a hot gravity filtration to remove the charcoal, ideally under an inert nitrogen blanket.

Q3: How can I force the oil to crystallize if it has already formed? A3: If oiling out occurs, do not cool the flask further, as the oil will simply trap impurities as it hardens into a glass[5]. Instead, reheat the mixture until the oil completely redissolves into a single homogeneous phase. Add 5-10% more of the "good" solvent (Ethyl Acetate) to shift the thermodynamics away from the miscibility gap, then cool the solution at a much slower rate (e.g., 0.5°C/min)[2][3]. Introducing a seed crystal at the cloud point can also bypass the kinetic barrier of nucleation[7].

Standard Operating Procedure: Recrystallization via EtOAc/Heptane

This protocol is a self-validating system: visual cues (turbidity, color changes) dictate the progression of steps, ensuring adaptability to varying levels of crude purity.

Step-by-Step Methodology:

  • Initial Dissolution: Place 10.0 g of crude 2-(1-phenylvinyl)aniline in a 250 mL Erlenmeyer flask. Add 30 mL of Ethyl Acetate.

  • Heating & Decolorization: Heat the mixture gently on a hot plate to 65°C until the solid dissolves. If the solution is dark brown/red, add 0.5 g of activated charcoal. Boil gently for 5 minutes.

  • Hot Filtration: Pre-heat a stemless funnel and fluted filter paper with hot Ethyl Acetate (to prevent premature crystallization in the funnel)[5]. Filter the hot solution into a clean, warm flask to remove the charcoal and insoluble impurities.

  • Anti-Solvent Addition: Keep the filtrate at 65°C. Slowly add hot Heptane (approx. 60°C) dropwise while swirling continuously. Continue addition until a faint, persistent cloudiness (turbidity) is observed. This indicates the saturation point has been reached.

  • Redissolution: Add exactly 1-2 mL of hot Ethyl Acetate to clear the turbidity. This ensures the solution is perfectly saturated but homogeneous.

  • Controlled Nucleation (Cooling): Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 25°C) over 2 hours. Do not agitate or place in ice immediately, as rapid supersaturation causes oiling out.

  • Maturation & Isolation: Once a healthy crop of crystals has formed at room temperature, transfer the flask to an ice-water bath (0-5°C) for 30 minutes to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Heptane to remove residual mother liquor. Dry under high vacuum.

Troubleshooting Workflow Diagram

Use the following logical decision tree to navigate issues during the recrystallization workflow.

RecrystallizationTroubleshooting Start Start Recrystallization 2-(1-phenylvinyl)aniline CheckColor Is crude product heavily discolored (red/black)? Start->CheckColor AddCharcoal Add activated charcoal & perform hot filtration CheckColor->AddCharcoal Yes Dissolve Dissolve in minimal hot Ethyl Acetate CheckColor->Dissolve No AddCharcoal->Dissolve AddHeptane Add hot Heptane dropwise until persistent turbidity Dissolve->AddHeptane Cooling Cool slowly to Room Temp (Do not agitate) AddHeptane->Cooling CheckOil Did the product oil out (LLPS)? Cooling->CheckOil FixOil Reheat to single phase, add 5% more EtOAc, add seed crystal CheckOil->FixOil Yes IceBath Cool in ice bath (0-5°C) for 30 minutes CheckOil->IceBath No FixOil->Cooling Filter Vacuum filter & wash with cold Heptane IceBath->Filter Done Pure Crystals Isolated Filter->Done

Figure 1: Decision tree for optimizing 2-(1-phenylvinyl)aniline recrystallization and preventing LLPS.

References

  • Oil Out Recrystallization Shenyang | Expert Guide 2026 Maiyam Group. The Science Behind Oiling Out and Intermolecular Forces. URL: [Link]

  • Understanding Oiling Out in Crystallization Scribd. Seeding, Activated Charcoal Usage, and Impurity Trapping. URL:[Link]

  • Recrystallization Techniques and Hot Filtration University of Wisconsin (Wisc.edu). Preventing Crystallization in Funnels and Managing Low-Melting Compounds. URL:[Link]

  • Oiling Out in Crystallization Mettler Toledo. Liquid-Liquid Phase Separation (LLPS), Miscibility Gaps, and Emulsion Systems. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing 2-(1-Phenylvinyl)aniline Cyclization

Welcome to the Expert's Desk. As researchers and drug development professionals, you know that the cyclization of 2-(1-phenylvinyl)aniline is a powerful gateway to privileged scaffolds like 3-phenyl-1H-indoles and 2(1H)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Expert's Desk. As researchers and drug development professionals, you know that the cyclization of 2-(1-phenylvinyl)aniline is a powerful gateway to privileged scaffolds like 3-phenyl-1H-indoles and 2(1H)-quinolinones. However, the bifunctional nature of the ortho-vinyl aniline system makes it highly susceptible to divergent pathways, leading to frustrating yield losses from urea dimers, N-acetylated adducts, and oligomers.

This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality behind byproduct formation and provide self-validating protocols to ensure your catalytic cycles remain perfectly tuned.

Mechanistic Divergence & Byproduct Pathways

To control the reaction, we must first visualize the competing thermodynamic and kinetic pathways. The diagram below maps the divergence of 2-(1-phenylvinyl)aniline under various catalytic conditions.

G SM 2-(1-Phenylvinyl)aniline Indole 3-Phenyl-1H-indole (5-endo-trig) SM->Indole SeO2 / K3PO4 1,4-Dioxane, 80°C Quinoline 2(1H)-Quinolinone (Cyclocarbonylation) SM->Quinoline Pd(OAc)2 / CO Cu(OPiv)2 Urea Urea Dimer (Oxidative Coupling) SM->Urea Pd(OAc)2 / CO Unprotected -NH2 NAcetyl N-Acetylated Amine (Acyl Transfer) SM->NAcetyl Cu(OAc)2 in CH3CN (Acetate Transfer) QuinSalt Quinolinium Salt (Over-protonation) SM->QuinSalt p-TsOH / Toluene (Acid Catalysis)

Reaction pathways of 2-(1-phenylvinyl)aniline cyclization and common byproducts.

Quantitative Troubleshooting Matrix

Use this matrix to rapidly diagnose your specific byproduct issue based on your chosen synthetic target and catalytic system.

Reaction TargetCatalyst / Reagent SystemPrimary ByproductYield ImpactMechanistic CauseProven Mitigation Strategy
2(1H)-Quinolinone Pd(OAc)₂, Cu(OAc)₂, CON-Acetylated Amine10–20% lossNucleophilic attack on the acetate ligand of the co-catalyst.Replace Cu(OAc)₂ with Cu(OPiv)₂[1].
2(1H)-Quinolinone Pd(OAc)₂, CO, O₂Urea Dimer>50% lossPremature oxidative dimerization of the primary amine.Introduce an N-alkyl protecting group (e.g., N-methyl)[1].
3-Phenyl-1H-indole SeO₂ (Low Temp <60°C)Unreacted SM / Oligomers<30% yieldInsufficient thermal energy to drive the 5-endo-trig cyclization.Maintain strictly at 80 °C; ensure adequate aeration[2].
Dihydroquinolines p-TsOH / TolueneQuinolinium SaltsVariableOver-protonation of the amine nitrogen.Control acid stoichiometry or switch to Lewis acid catalysis[3].
Deep-Dive FAQs: Causality & Solutions

Q1: I am trying to synthesize 2(1H)-quinolinones via Pd-catalyzed oxidative cyclocarbonylation, but NMR shows a significant N-acetylated byproduct. How is this forming? The Causality: When utilizing Pd(OAc)₂ and Cu(OAc)₂ as the catalytic system in polar aprotic solvents (like CH₃CN), you create a high local concentration of acetate ions. Before the palladium center can facilitate alkene coordination and CO insertion, the nucleophilic aniline nitrogen attacks the acetate carbonyl of the copper re-oxidant. This acyl transfer forms an unwanted amide bond (e.g., 2-isopropenyl-N-acetyl-N-methylaniline)[1]. The Solution: Switch your terminal oxidant/co-catalyst from Cu(OAc)₂ to Copper(II) pivalate (Cu(OPiv)₂). The bulky tert-butyl groups of the pivalate ligands sterically hinder the nucleophilic attack by the amine, effectively shutting down the acyl transfer pathway while maintaining the necessary oxidative cycle[1].

Q2: My Pd-catalyzed carbonylation is yielding almost entirely urea dimers instead of the cyclized product. What went wrong? The Causality: Urea dimer formation is a kinetic trap. It occurs when the free primary aniline (-NH₂) undergoes rapid oxidative dimerization before the metal can engage the vinyl group[1]. The Solution: This is solved by steric and electronic tuning. By introducing an N-alkyl protecting group (such as an N-methyl group) to your 2-(1-phenylvinyl)aniline starting material, you reduce the hyper-nucleophilicity of the nitrogen and sterically bias the intermediate toward the desired intramolecular cyclization, completely suppressing dimer formation[1].

Q3: I want to synthesize 3-phenyl-1H-indole, but my reactions stall, leaving unreacted starting material or undefined oligomers. How do I force the cyclization? The Causality: The direct cyclization of 2-(1-phenylvinyl)aniline to an indole requires a 5-endo-trig ring closure. According to Baldwin's rules, this trajectory is stereoelectronically disfavored. Standard transition metals often fail to overcome this barrier, leading to stalled reactions or degradation. The Solution: Utilize a selenium-mediated cyclization. SeO₂ acts as both an oxidant and a highly specific electrophilic activator. It forms a seleniranium intermediate with the vinyl group, which perfectly aligns the orbitals for the ortho-amine to attack in the disfavored 5-endo-trig fashion. This specific activation lowers the transition state energy, cleanly yielding 3-phenyl-1H-indole[2].

Q4: In acid-catalyzed cyclizations with cyclic ketones, I keep isolating quinolinium p-toluenesulfonate salts. Can this be prevented? The Causality: When using strong Brønsted acids like p-TsOH, the basicity of the aniline nitrogen competes with the activation of the electrophile. Over-protonation traps the starting material or the dihydroquinoline intermediate as a stable quinolinium salt, preventing further desired cascade reactions[3]. The Solution: Optimize the acid stoichiometry to catalytic amounts rather than stoichiometric equivalents, or switch to a milder Lewis acid that selectively coordinates to the ketone/aldehyde electrophile rather than the hard amine nucleophile.

Self-Validating Protocol: Selenium-Mediated Synthesis of 3-Phenyl-1H-indole

To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation checkpoints. Do not proceed to subsequent steps if a checkpoint fails.

Objective: Achieve >80% yield of 3-phenyl-1H-indole while suppressing oligomerization.

Step 1: Reagent Verification

  • Inspect your SeO₂. It must be a white or colorless crystalline powder.

  • Validation: If the powder appears pink or red, discard it. This indicates elemental selenium contamination, which will poison the catalytic cycle and lead to unreacted starting material[2].

Step 2: Reaction Assembly

  • In a flame-dried Schlenk tube, combine 2-(1-phenylvinyl)aniline (0.3 mmol), SeO₂ (20 mol%), and K₃PO₄ (2.0 equiv)[2].

  • Add 2.0 mL of anhydrous 1,4-dioxane.

Step 3: Atmospheric Control

  • Critical Step: Do not purge the vessel with inert gas (Argon/N₂). The reaction strictly requires an ambient air atmosphere. Molecular oxygen is necessary to re-oxidize the active selenium species[2]. Seal the tube lightly to prevent solvent evaporation while allowing oxygen exchange.

Step 4: Thermal Activation & In-Process Monitoring

  • Heat the mixture to exactly 80 °C.

  • Validation Checkpoint (TLC at 4 hours): Spot the mixture against the starting material (Eluent: Hexane/EtOAc 10:1). The starting material (R_f ~0.6) should be fading. A distinct new spot for 3-phenyl-1H-indole will appear at R_f ~0.3. If a heavy baseline streak appears, your temperature is too high, causing thermal oligomerization.

Step 5: Workup and Isolation

  • After 12 hours, cool the mixture to room temperature.

  • Filter the crude mixture through a short pad of Celite to remove insoluble selenium residues and inorganic salts, washing thoroughly with EtOAc.

  • Concentrate under reduced pressure and purify via silica gel flash chromatography.

Step 6: Product Validation (NMR)

  • Validation Checkpoint (¹H NMR): Confirm the complete disappearance of the terminal vinyl protons (characteristic doublets at δ 5.2–5.6 ppm). Confirm the appearance of the indole N-H broad singlet at δ 8.1–8.5 ppm, verifying successful 5-endo-trig cyclization.

References
  • (PDF) Selenium-Mediated Cyclization Reaction of 2-Vinylanilines with/without Isonitriles: Efficient Synthesis of 2-Aminoquinoline/ 3-Aryl-1H-indole Derivatives. ResearchGate. Available at:[Link]

  • Synthesis of 2(1H)-Quinolinones via Pd-Catalyzed Oxidative Cyclocarbonylation of 2-Vinylanilines. Organic Letters - ACS Publications. Available at:[Link]

  • ACID CATALYZED REACTIONS OF 2-VINYLANILINE DERIVATIVES WITH CYCLIC KETONES. Heterocycles. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 2-(1-Phenylvinyl)aniline vs. 2-Vinylaniline in Heterocyclic Synthesis

Executive Summary In the landscape of synthetic organic chemistry and drug development, the strategic selection of starting materials dictates the efficiency, yield, and regioselectivity of complex molecular architecture...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic organic chemistry and drug development, the strategic selection of starting materials dictates the efficiency, yield, and regioselectivity of complex molecular architectures. Among ortho-alkenylanilines,1[1] and 2[2] serve as highly versatile bifunctional precursors. While structurally similar, the presence of an α -phenyl group on the vinyl moiety fundamentally alters the electronic distribution and steric environment of the unsaturated side chain. This guide provides an objective, data-driven comparison of their reactivity profiles, mechanistic divergences, and practical applications.

Mechanistic Divergence: Steric and Electronic Causality

The primary divergence in the synthetic application of these two substrates lies in the nature of their unsaturated side chains, which dictates their preferred mode of cyclization.

1. 2-Vinylaniline (Unsubstituted Vinyl): The lack of steric bulk at the α -position allows for rapid migratory insertion and direct conjugation with the aniline ring. This promotes highly efficient 5-endo-trig or 5-exo-trig cyclization pathways, making it a privileged precursor for the synthesis of five-membered indoles and carbazoles[1]. Under oxidative conditions, the formation of an amidyl radical rapidly attacks the terminal alkene with minimal activation energy[3].

2. 2-(1-Phenylvinyl)aniline ( α -Phenyl Substituted): The introduction of the α -phenyl group introduces significant steric hindrance. In direct C-H alkenylation reactions, this steric bulk requires prolonged reaction times and higher oxidant equivalents compared to α -alkyl or unsubstituted analogs[4]. However, this phenyl group provides exceptional resonance stabilization to intermediate carbocations or radicals at the benzylic position. Consequently, this substrate is highly favored in carbocatalytic cascade processes and oxidative cyclizations that bypass the 5-membered ring in favor of six-membered polysubstituted quinolines[2].

Pathway Start Ortho-Alkenyl Aniline Precursors Sub1 2-Vinylaniline (Unsubstituted α-carbon) Start->Sub1 Sub2 2-(1-Phenylvinyl)aniline (α-Phenyl Substituted) Start->Sub2 Mech1 Amidyl Radical Formation Minimal Steric Hindrance Sub1->Mech1 Mech2 Steric Blocking of 5-endo-trig Resonance Stabilized Intermediate Sub2->Mech2 Prod1 5-Membered Heterocycles (Indoles / Carbazoles) Mech1->Prod1 Direct Cyclization Prod2 6-Membered Heterocycles (Quinolines) Mech2->Prod2 Cascade / Annulation

Divergent mechanistic pathways of 2-vinylaniline and 2-(1-phenylvinyl)aniline in cyclization.

Quantitative Performance Comparison

To objectively evaluate their utility, the following table summarizes experimental data across standard transition-metal and metal-free catalytic systems.

SubstrateTarget ScaffoldCatalytic System / ReagentsReaction TimeYield (%)Mechanistic Note
2-Vinylaniline IndoleCu(OAc)₂, TEMPO, O₂ (1 atm)12–24 h81–85%Amidyl radical addition[3]
2-Vinylaniline IndolePIFA (Hypervalent Iodine)0.5 h>80%Metal-free oxidative cyclization[5]
2-(1-Phenylvinyl)aniline Polysubstituted QuinolineCarbocatalyst, O₂, Aldehydes14–24 h75–90%Cascade cyclization via stabilized cation[2]
2-(1-Phenylvinyl)aniline (Z,E)-DieneRh(III), Ph-VBX, NaOBz1.0–2.5 h92–97%Sterically demanding C-H alkenylation[4]

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to ensure that experimental methodologies are not just a list of instructions, but a self-validating system where the causality of each step is understood.

Workflow S1 Substrate Preparation S2 Catalyst/Oxidant Introduction S1->S2 S3 Controlled Activation S2->S3 S4 Chromatographic Isolation S3->S4

Standardized experimental workflow for the oxidative cyclization of ortho-alkenylanilines.

Protocol 1: Copper-Catalyzed Aerobic Synthesis of Indoles from 2-Vinylaniline
  • Objective: Construct the indole core using molecular oxygen as a green terminal oxidant.

  • Causality & Rationale: Cu(OAc)₂ initiates the formation of a copper-amido complex. TEMPO is utilized as a crucial co-catalyst; it functions as an intermediary electron shuttle between the Cu(II) center and molecular O₂, preventing the premature deactivation of the copper catalyst and facilitating the turnover of the amidyl radical[3].

  • Step-by-Step:

    • Preparation: In a flame-dried Schlenk tube, dissolve 2-vinylaniline (0.5 mmol) in 3 mL of anhydrous DMF.

    • Catalyst Loading: Add Cu(OAc)₂ (10 mol%) and TEMPO (20 mol%). Validation: The solution will turn a distinct blue/green, indicating the formation of the active Cu(II) species.

    • Oxidation: Purge the vessel with O₂ gas for 5 minutes, then attach an O₂ balloon (1 atm).

    • Thermal Activation: Heat the reaction mixture to 100 °C for 12 hours. Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the highly UV-active starting material and the appearance of a lower Rf fluorescent spot confirms cyclization.

    • Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove DMF. Purify via silica gel chromatography.

Protocol 2: Cascade Synthesis of Quinolines from 2-(1-Phenylvinyl)aniline
  • Objective: Exploit the α -phenyl stabilization to drive a cascade annulation forming polysubstituted quinolines.

  • Causality & Rationale: The α -phenyl group sterically impedes simple 5-endo cyclization. Instead, under an oxygen atmosphere, the alkene undergoes an oxidative cleavage/annulation sequence with an aldehyde coupling partner. The phenyl group stabilizes the intermediate benzylic carbocation/radical, directing the regioselectivity entirely toward the 6-membered quinoline framework[2].

  • Step-by-Step:

    • Preparation: Combine 2-(1-phenylvinyl)aniline (0.5 mmol) and the desired aryl aldehyde (0.6 mmol) in 4 mL of toluene.

    • Catalyst Loading: Introduce the specific carbocatalyst (e.g., graphene oxide or a specific Lewis acid depending on the variant) at 5 wt%.

    • Activation: Stir the mixture under an O₂ atmosphere at 120 °C for 14-24 hours. Validation: The reaction mixture typically darkens. GC-MS aliquots should be taken at 8 hours to confirm the formation of the intermediate imine before cyclization.

    • Isolation: Filter the mixture hot through a Celite pad to remove the carbocatalyst. Concentrate the filtrate in vacuo and purify via flash chromatography to isolate the planar, highly conjugated quinoline product.

References

  • A Comparative Guide to 2-Allylaniline and 2-Vinylaniline in Heterocyclic Synthesis Source: Benchchem URL:1

  • Buy 2-(1-Phenylvinyl)aniline (EVT-1193469) Source: EvitaChem URL:2

  • NH2-Directed C–H Alkenylation of 2-Vinylanilines with Vinylbenziodoxolones Source: ACS Publications URL:4

  • Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst Source: PMC (NIH) URL:3

  • 2-Allylaniline | CAS 32704-22-6 | Research Chemical Source: Benchchem URL:5

Sources

Comparative

HPLC Method Validation for 2-(1-Phenylvinyl)aniline Purity Analysis: A Comparative Guide on Biphenyl vs. C18 Selectivity

As pharmaceutical pipelines increasingly rely on complex, highly conjugated synthetic intermediates, analytical methods must evolve to provide superior selectivity. 2-(1-phenylvinyl)aniline (CAS 64097-92-3) is a prime ex...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, highly conjugated synthetic intermediates, analytical methods must evolve to provide superior selectivity. 2-(1-phenylvinyl)aniline (CAS 64097-92-3) is a prime example: a planar, π -electron-rich molecule serving as a critical building block for quinoline derivatives and advanced organic materials [1].

Analyzing the purity of 2-(1-phenylvinyl)aniline presents a distinct chromatographic challenge. The molecule must be resolved from structurally similar synthetic precursors (such as 2-bromoaniline) and positional isomers. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries, providing a self-validating experimental protocol aligned with the newly adopted [2].

The Causality of Column Selectivity: Why C18 Fails and Biphenyl Succeeds

In standard reversed-phase High-Performance Liquid Chromatography (HPLC), method developers default to C18 (Octadecylsilane) columns. However, C18 phases rely almost exclusively on hydrophobic dispersion forces. When analyzing 2-(1-phenylvinyl)aniline, the extended conjugation across the aniline ring, the vinyl group, and the pendant phenyl ring creates a rigid, flat molecular geometry. C18 chains struggle to differentiate this geometry from its isomers, resulting in peak tailing and critical co-elution.

Conversely, Biphenyl stationary phases introduce a dual-retention mechanism. Alongside baseline hydrophobicity, the biphenyl moiety facilitates strong π

π electron donor-acceptor interactions and enhanced steric (shape) selectivity [3].
The Critical Role of Solvent Selection

To exploit the Biphenyl column's capabilities, the mobile phase organic modifier must be chosen with mechanistic intent. While acetonitrile is a standard HPLC solvent, it possesses its own π electrons ( C≡N ), which competitively suppress the π

π interactions between the analyte and the stationary phase. Methanol , a protic solvent lacking π electrons, is therefore mandated for this protocol to maximize the unique selectivity of the biphenyl phase.

Selectivity Analyte 2-(1-phenylvinyl)aniline (pi-Electron Rich) C18 C18 Phase (Hydrophobic Only) Analyte->C18 Dispersion Forces Biphenyl Biphenyl Phase (Hydrophobic + pi-pi) Analyte->Biphenyl pi-pi Stacking Coelution Poor Resolution (Rs < 1.5) C18->Coelution Baseline Baseline Resolution (Rs > 2.0) Biphenyl->Baseline

Fig 1. Mechanistic comparison of C18 vs. Biphenyl retention for conjugated analytes.

Comparative Data Presentation

To objectively demonstrate the superiority of the Biphenyl phase, a comparative study was executed using identical mobile phase conditions (60:40 Methanol:Water with 0.1% Formic Acid) on both a standard C18 and a Biphenyl column of identical dimensions (150 x 4.6 mm, 5 µm).

Table 1: Chromatographic Performance Comparison
Chromatographic ParameterStandard C18 ColumnBiphenyl Column
Retention Time (min) 6.428.15
Resolution ( Rs​ ) (from 2-bromoaniline)1.25 (Critical Co-elution)3.58 (Baseline Resolution)
Tailing Factor (USP) 1.651.12
Theoretical Plates (N) 8,50012,400

Self-Validating Experimental Protocol (ICH Q2(R2) Aligned)

The following methodology is designed as a self-validating system . The validation parameters (Specificity, Linearity, Accuracy, Precision) cannot be executed unless the System Suitability Testing (SST) criteria are unequivocally met. This ensures the instrument's operational state is verified prior to data generation.

Phase 1: Preparation & Chromatographic Setup
  • Mobile Phase: Prepare a mixture of 60% Methanol (HPLC Grade) and 40% Ultrapure Water containing 0.1% Formic Acid (v/v). Degas via ultrasonication for 10 minutes.

  • Diluent: 50:50 Methanol:Water.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(1-phenylvinyl)aniline reference standard. Dissolve in 100 mL of diluent to yield a nominal concentration of 100 µg/mL.

  • Instrument Conditions:

    • Column: Biphenyl (150 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min (Isocratic)

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: Photodiode Array (PDA) at 254 nm (Extract spectra from 200-400 nm for peak purity).

Phase 2: System Suitability Testing (SST) - The Validation Gatekeeper

Inject the 100 µg/mL standard solution six consecutive times.

  • Causality: This step proves the system's thermodynamic equilibrium and mechanical precision.

  • Acceptance Criteria: Retention time RSD 1.0%, Peak Area RSD 2.0%, USP Tailing 1.5, Theoretical Plates 10,000.

  • Proceed to Phase 3 only if all SST criteria are met.

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity (Peak Purity): Inject a blank (diluent), the standard, and a sample spiked with known impurities (e.g., 2-bromoaniline). Utilize the PDA detector to calculate the peak purity angle versus the peak purity threshold.

  • Linearity & Range: Prepare and inject five concentration levels ranging from 25% to 150% of the nominal concentration (25, 50, 100, 125, 150 µg/mL). Plot peak area against concentration.

  • Accuracy (Recovery): Prepare triplicate samples spiked with the analyte at 50%, 100%, and 150% of the target specification. Calculate the percentage recovery against the theoretical added amount.

  • Precision (Repeatability): Prepare six independent sample preparations at the 100% test concentration. Calculate the %RSD of the assay results.

Validation cluster_ICH ICH Q2(R2) Validation Parameters Start Method Optimization (Biphenyl + MeOH) SST System Suitability (RSD < 2.0%) Start->SST Spec Specificity (Peak Purity) SST->Spec Lin Linearity & Range (R2 > 0.999) SST->Lin Acc Accuracy (98-102% Recovery) SST->Acc Prec Precision (Repeatability) SST->Prec Report Validated Method Ready for QC Spec->Report Lin->Report Acc->Report Prec->Report

Fig 2. ICH Q2(R2) method validation lifecycle for analytical purity testing.

Validation Results Summary

Following the execution of the protocol on the optimized Biphenyl method, the data was compiled and assessed against strict regulatory acceptance criteria.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Peak purity angle < Peak purity thresholdAngle: 0.142 < Threshold: 0.285Pass
Linearity (25% to 150%)Correlation coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Accuracy (Recovery)98.0% - 102.0% across all levels99.1% - 100.4%Pass
Method Precision RSD 2.0% (n=6)0.85%Pass
Intermediate Precision RSD 2.0% (Different day/analyst)1.10%Pass

Conclusion

For highly conjugated, rigid molecules like 2-(1-phenylvinyl)aniline, traditional C18 methodologies introduce unacceptable analytical risk due to poor shape selectivity. By leveraging the π

π interactions inherent to Biphenyl stationary phases and pairing them with a protic solvent (Methanol), laboratories can achieve baseline resolution and robust peak shapes. The resulting method easily satisfies the rigorous demands of the latest ICH Q2(R2) validation guidelines, ensuring trustworthy, audit-ready data for drug development and material science applications.

References

  • LookChem. "2-Bromoaniline (Precursor and Synthesis Pathways for 2-(1-phenylvinyl)aniline)". LookChem Chemical Database. URL: [Link]

  • European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Official Guidelines. URL:[Link]

  • LCGC International. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases". Chromatography Online. URL:[Link]

Validation

Transition Metal Catalysts for 2-(1-Phenylvinyl)aniline Activation: A Comparative Guide

Executive Summary 2-(1-phenylvinyl)aniline is a highly versatile ortho-alkenylaniline building block in organic synthesis. The spatial proximity of its nucleophilic amine to the polarizable styrene-like double bond makes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1-phenylvinyl)aniline is a highly versatile ortho-alkenylaniline building block in organic synthesis. The spatial proximity of its nucleophilic amine to the polarizable styrene-like double bond makes it an ideal precursor for synthesizing complex N-heterocycles. However, the fate of its activation—whether it undergoes simple atom-economical hydroamination or complex oxidative annulation—is entirely dictated by the choice of the transition metal catalyst[1]. This guide objectively compares the performance, mechanistic causality, and operational protocols of leading transition metal systems used to activate this critical substrate.

Mechanistic Divergence: Causality in Catalyst Selection

As a researcher, selecting the correct metal catalyst requires understanding the distinct electronic pathways each metal prefers.

Gold(I) Catalysis: The Carbophilic Activator

Gold(I) complexes, particularly N-heterocyclic carbene (NHC) ligated species, are the premier choice for redox-neutral hydroamination. Due to strong relativistic effects, Au(I) is exceptionally carbophilic. It selectively activates the π -system of the vinyl group without strongly coordinating the Lewis basic amine, thereby preventing catalyst poisoning[2]. This leads to a clean, intramolecular Markovnikov addition, yielding 2-phenylindoline derivatives without the need for external oxidants.

Palladium(II) Catalysis: The Oxidative Maestro

Palladium excels when the synthetic goal is a fully aromatized indole directly from the cyclization step. Pd(II) coordinates the alkene, facilitating nucleophilic attack by the amine. The critical divergence from Gold is Palladium's propensity for β -hydride elimination[1]. This step ejects Pd(0), requiring a stoichiometric oxidant (e.g., Cu(OAc)₂, O₂) to regenerate the active Pd(II) catalyst. While less atom-economical than Au(I), it is highly effective for direct aromatization.

Cobalt(II) Catalysis: The Earth-Abundant Annulator

For the synthesis of more complex scaffolds like 4-aryl-2-methylquinolines, earth-abundant metals like Cobalt are deployed. Heterogeneous CoO@rGO (Cobalt oxide on reduced graphene oxide) catalyzes intricate C-H activation and multi-component annulations[3]. In these systems, PEG-400 is often used not just as a green solvent, but as an active carbon source that oxidatively degrades to provide the C₂ fragment necessary for quinoline ring expansion[4].

Quantitative Catalyst Comparison

The following table summarizes the performance and requirements of different catalytic systems for 2-(1-phenylvinyl)aniline activation.

Catalyst SystemPrimary PathwayCo-Reagents / AdditivesTarget ScaffoldTypical YieldKey Advantage
NHC-Au(I) / AgSbF₆ HydroaminationAgSbF₆ (Halide abstractor)2-Phenylindolines85–95%Redox-neutral, mild conditions, no oxidant needed[2].
Pd(OAc)₂ Oxidative CyclizationCu(OAc)₂ or O₂ (Oxidant)2-Phenylindoles70–85%Direct aromatization, broad functional group tolerance[1].
CoO@rGO Annulation / C-H ActivationPEG-400, TfOH4-Aryl-2-methylquinolines75–90%Earth-abundant, heterogeneous, easily recycled[4],[3].
SeO₂ (Metal-Free)Isocyanide InsertionIsonitriles, K₃PO₄2-Aminoquinolines65–80%Avoids transition metals entirely, runs under air[5].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, providing physical and chemical cues to confirm success at critical steps.

Protocol A: Gold-Catalyzed Hydroamination (Indoline Synthesis)

Objective: Synthesis of 2-phenylindoline via redox-neutral cyclization.

  • Catalyst Activation: In an oven-dried Schlenk flask under N₂, combine NHC-AuCl (5 mol%) and AgSbF₆ (5 mol%) in dry acetonitrile (2 mL)[2].

    • Causality & Validation: AgSbF₆ abstracts the chloride ligand to generate the highly reactive, weakly coordinated cationic [NHC-Au]⁺ species. The immediate formation of a white AgCl precipitate serves as a visual self-validation that the active catalyst has been successfully generated.

  • Substrate Addition: Add 2-(1-phenylvinyl)aniline (1.0 mmol) to the suspension. Stir at 80 °C.

  • Reaction Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the UV-active substrate spot (R_f ~0.6) is entirely consumed (typically 4–6 hours).

  • Workup: Filter the mixture through a short pad of Celite to remove the AgCl precipitate and catalyst residues. Concentrate the filtrate under reduced pressure to obtain the crude indoline.

Protocol B: Cobalt-Catalyzed Annulation (Quinoline Synthesis)

Objective: Synthesis of 4-aryl-2-methylquinoline using PEG-400 as a C₂ source.

  • Reaction Assembly: In a pressure tube, combine 2-(1-phenylvinyl)aniline (1.0 mmol), CoO@rGO catalyst (10 mg), TfOH (20 mol%), and PEG-400 (3 mL)[4],[3].

    • Causality: PEG-400 serves a dual purpose: it acts as a high-boiling, environmentally benign solvent and undergoes in situ oxidation to generate the C₂ fragment (e.g., pyruvic acid intermediates) required for the quinoline annulation[4]. TfOH accelerates the necessary C-H activation step.

  • Heating: Seal the tube and heat to 120 °C for 12 hours.

  • Catalyst Recovery (Self-Validation): Cool the mixture to room temperature and dilute with ethyl acetate (10 mL). Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Validation: A successful reaction and separation will yield a clear organic supernatant containing the product, while the heterogeneous CoO@rGO catalyst forms a distinct black pellet at the bottom, validating its structural integrity for subsequent reuse[3].

  • Purification: Decant the supernatant, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Pathway Visualization

Pathway Substrate 2-(1-Phenylvinyl)aniline (Substrate) node_Au Au(I) / AgSbF6 Carbophilic Activation Substrate->node_Au Intramolecular node_Pd Pd(II) / Oxidant Oxidative Insertion Substrate->node_Pd beta-H elimination node_Co CoO@rGO / PEG-400 C-H Activation Substrate->node_Co + Carbon Source prod_Indoline 2-Phenylindoline (Hydroamination) node_Au->prod_Indoline prod_Indole 2-Phenylindole (Aromatization) node_Pd->prod_Indole prod_Quinoline 4-Aryl-2-methylquinoline (Annulation) node_Co->prod_Quinoline

Divergent transition metal-catalyzed activation pathways for 2-(1-phenylvinyl)aniline.

Sources

Comparative

A Comparative Guide to the Electrophilic Addition on 2-(1-Phenylvinyl)aniline

Introduction 2-(1-Phenylvinyl)aniline is a fascinating bifunctional molecule, possessing both a nucleophilic aniline moiety and a reactive vinyl group.[1] Its structure, which can be viewed as an enamine analogue, presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(1-Phenylvinyl)aniline is a fascinating bifunctional molecule, possessing both a nucleophilic aniline moiety and a reactive vinyl group.[1] Its structure, which can be viewed as an enamine analogue, presents a rich playground for synthetic transformations. The electron-donating amino group significantly influences the electronic properties of the vinyl substituent, enhancing its nucleophilicity and directing the course of electrophilic attack. This guide provides a comparative analysis of electrophilic addition reactions on 2-(1-phenylvinyl)aniline, offering insights into the mechanistic pathways, regiochemical outcomes, and competitive side reactions. Understanding these reactions is crucial for researchers aiming to leverage this versatile substrate in the synthesis of complex nitrogen-containing heterocycles and other fine chemicals.[2][3]

Mechanistic Considerations: A Tale of Two Nucleophiles

The reactivity of 2-(1-phenylvinyl)aniline towards electrophiles (E⁺) is governed by two primary nucleophilic sites: the π-bond of the vinyl group and the electron-rich aromatic ring of the aniline. However, the lone pair on the nitrogen atom is in conjugation with the vinyl group, creating an enamine-like system. This delocalization increases the electron density at the terminal (β) carbon of the double bond, making it the predominant site of initial electrophilic attack.[4]

The generally accepted mechanism proceeds via a two-step electrophilic addition.[5]

  • Electrophilic Attack: The π-bond of the alkene attacks an electrophile (E⁺), forming a new C-E bond at the terminal carbon. This regioselectivity follows Markovnikov's rule, as it leads to the formation of the most stable carbocation intermediate.[6]

  • Carbocation Intermediate: The resulting intermediate is a tertiary benzylic carbocation, which is exceptionally stabilized by resonance delocalization across the adjacent phenyl ring and, crucially, by the lone pair of the aniline's nitrogen atom.

  • Nucleophilic Capture: A nucleophile (Nu⁻) attacks the carbocation, forming the final addition product.

The high stability of this carbocation intermediate is the key factor dictating the regioselectivity and facility of these reactions.

Figure 1: General mechanism for electrophilic addition to 2-(1-phenylvinyl)aniline, highlighting the formation of a highly stabilized carbocation intermediate.

Comparative Study of Electrophilic Additions

We will now compare the reaction of 2-(1-phenylvinyl)aniline with three common classes of electrophiles: hydrohalic acids, halogens, and aqueous acid.

Hydrohalogenation with Hydrogen Bromide (HBr)

Hydrohalogenation involves the addition of H-X across the double bond. The proton (H⁺) acts as the initial electrophile.

  • Reaction Pathway: The reaction proceeds cleanly according to the mechanism outlined in Figure 1. The proton adds to the terminal carbon, generating the stable tertiary benzylic carbocation. Subsequent attack by the bromide anion (Br⁻) yields the Markovnikov product, 2-(1-bromo-1-phenylethyl)aniline.[6]

  • Regioselectivity: The regioselectivity is expected to be exceptionally high due to the pronounced stability of the carbocation intermediate. Anti-Markovnikov addition is not observed in the absence of radical initiators.

  • Causality of Experimental Choices: The reaction is typically performed in a non-nucleophilic, polar aprotic solvent like dichloromethane (DCM) to prevent the solvent from competing with the bromide ion in the nucleophilic capture step. Anhydrous conditions are preferred to avoid the side reaction of hydration.

Halogenation with Molecular Bromine (Br₂)

The reaction with Br₂ is more complex due to the high reactivity of the aniline ring towards electrophilic aromatic substitution (EAS).[7][8]

  • Competitive Pathways: Two main pathways compete:

    • Electrophilic Addition: The vinyl group can attack Br₂, potentially forming a cyclic bromonium ion intermediate, which is then opened by a bromide ion to give the vicinal dibromide.

    • Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating group, making the aniline ring highly susceptible to bromination at the ortho and para positions.[9] Given that the para position is blocked, substitution would occur at the ortho positions (relative to the -NH₂ group). This reaction is often rapid, even at room temperature, and can lead to polybromination.[8]

  • Controlling Selectivity: The outcome is highly dependent on reaction conditions. At low temperatures and with careful control of stoichiometry, addition to the double bond might be favored. However, in many cases, the high nucleophilicity of the aniline ring will lead to a mixture of products or dominate completely, yielding 2,4,6-tribromoaniline derivatives if the respective positions are available.[9] Protecting the amine group, for instance, through acetylation, can deactivate the ring and favor addition to the alkene.

Acid-Catalyzed Hydration (H₂O / H₃O⁺)

This reaction achieves the addition of water across the double bond to form an alcohol, following Markovnikov's rule.

  • Reaction Pathway: In the presence of a strong acid catalyst (e.g., H₂SO₄), the alkene is protonated to form the key carbocation intermediate.[10] A water molecule then acts as a nucleophile, attacking the carbocation. A final deprotonation step, usually by another water molecule or the conjugate base of the acid, regenerates the acid catalyst and yields the tertiary alcohol product, 2-(1-hydroxy-1-phenylethyl)aniline.[11]

  • Reversibility and Conditions: The reaction is reversible. To drive the equilibrium towards the alcohol product, a large excess of water is used.[12] The choice of a strong, non-nucleophilic acid like sulfuric acid is critical to ensure that the conjugate base does not compete with water as the nucleophile.[10]

Potential for Electrophilic Cyclization

A significant alternative pathway for 2-(1-phenylvinyl)aniline is electrophilic cyclization. Following the initial attack of an electrophile on the vinyl group to form the carbocation, the aniline nitrogen can act as an intramolecular nucleophile. This attack can lead to the formation of nitrogen-containing heterocycles, such as substituted indoles or quinolines, depending on the electrophile and subsequent reaction steps.[13] This pathway is often favored when the external nucleophile is weak or in low concentration, and it forms the basis for many powerful synthetic methodologies.[1][2]

Experimental Protocols

The following are representative protocols based on standard organic chemistry methodologies.

G cluster_workflow General Experimental Workflow A 1. Dissolve Substrate 2-(1-phenylvinyl)aniline in anhydrous solvent (e.g., DCM). B 2. Cool Reaction (e.g., to 0 °C) A->B C 3. Add Electrophile (e.g., HBr in Acetic Acid) Dropwise with stirring. B->C D 4. Monitor Reaction (e.g., by TLC) C->D E 5. Aqueous Work-up Quench reaction, separate layers, wash organic phase. D->E F 6. Dry and Concentrate Dry with MgSO₄, remove solvent in vacuo. E->F G 7. Purify Product (e.g., Column Chromatography) F->G

Figure 2: A typical experimental workflow for an electrophilic addition reaction.

Protocol 1: Hydrobromination
  • Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add 2-(1-phenylvinyl)aniline (1.0 g, 5.12 mmol).

  • Dissolution: Dissolve the substrate in 20 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Add a solution of hydrogen bromide in acetic acid (33 wt. %, ~1.1 eq) dropwise over 10 minutes with vigorous stirring.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, slowly quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Hydration
  • Setup: In a 100 mL round-bottom flask, prepare a solution of 50 mL of water and 5 mL of concentrated sulfuric acid.

  • Addition: To this acidic solution, add 2-(1-phenylvinyl)aniline (1.0 g, 5.12 mmol).

  • Reaction: Heat the mixture to 50 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and neutralize carefully by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude alcohol via column chromatography.

Data Summary and Comparison

Electrophile Reagent(s) Predicted Major Product Regioselectivity Key Considerations & Potential Side Reactions
Proton/Halide HBr in DCM/AcOH2-(1-bromo-1-phenylethyl)anilineHigh (Markovnikov)Requires anhydrous conditions to prevent hydration. The aniline may be protonated by the strong acid.
Halogen Br₂ in CCl₄Mixture or Ring Substitution ProductVariableHighly competitive electrophilic aromatic substitution on the aniline ring is a major side reaction.[7][9] Low temperatures may favor addition.
Proton/Water H₂O, H₂SO₄ (cat.)2-(1-hydroxy-1-phenylethyl)anilineHigh (Markovnikov)Reaction is reversible; requires excess water to drive to completion.[12] Potential for acid-catalyzed elimination of the product alcohol at high temperatures.

Conclusion

The electrophilic addition to 2-(1-phenylvinyl)aniline is a powerful tool for functionalization, but its outcome is a delicate balance of competing reaction pathways. The enamine-like character of the substrate strongly directs initial electrophilic attack to the terminal vinyl carbon, leading to a highly stabilized carbocation and excellent Markovnikov regioselectivity in reactions like hydrohalogenation and hydration. However, the presence of the highly activated aniline ring introduces a significant competitive pathway for electrophilic aromatic substitution, particularly with reactive electrophiles like bromine. Furthermore, the potential for intramolecular cyclization presents another synthetic avenue. For drug development professionals and synthetic chemists, a careful choice of electrophile and precise control over reaction conditions are paramount to steering the reaction towards the desired product, whether it be a simple addition adduct or a complex heterocyclic scaffold.

References

  • EvitaChem. (n.d.). Buy 2-(1-Phenylvinyl)aniline (EVT-1193469). Retrieved from EvitaChem product page.[1]

  • Martin, S. F., & Chou, T. S. (1978). Enamine chemistry. Part 35. Regioselectivity of reaction of acyclic imines with electrophilic alkenes. South African Journal of Chemistry, 31(2), S-7.[14]

  • Pouy, M. J., & Hartwig, J. F. (2007). Regioselective and Enantioselective Iridium-Catalyzed Allylation of Enamines. Journal of the American Chemical Society, 129(25), 7730–7731.[15]

  • Chemical Synthesis Database. (2025, May 20). 2-(1-phenylvinyl)aniline. Retrieved from Chemical Synthesis Database.[16]

  • Making Molecules. (2024, September 2). Enamines. Retrieved from Making Molecules.[4]

  • Gande, M., & Antonchick, A. P. (2017). NH2-Directed C–H Alkenylation of 2-Vinylanilines with Vinylbenziodoxolones. Organic Letters, 19(19), 5114–5117.[17]

  • Nagy, V., et al. (2024). C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. RSC Advances, 14, 1-10.[18]

  • Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. Journal of the American Chemical Society, 132(40), 14048-14051.[19][20][21]

  • Artsybasheva, A., et al. (2021). Carbocatalytic Cascade Synthesis of Polysubstituted Quinolines from Aldehydes and 2‐Vinyl Anilines. Advanced Synthesis & Catalysis, 363(15), 3775-3782.[2]

  • Doraghi, R., et al. (2024, May 23). 2-Vinylaniline in the synthesis of heterocycles: Recent advances. ResearchGate.[3]

  • Wikipedia. (n.d.). Electrophilic substitution of unsaturated silanes. Retrieved from Wikipedia.[22]

  • Giguère, D., et al. (2024). Enamine Synthesis via Regiocontrolled 6‐endo‐dig and 5‐exo‐dig Tethered Carboamination of Propargylic Alcohols. Angewandte Chemie International Edition, e202411383.[23]

  • Zhang, X., Yao, T., & Larock, R. C. (2010). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 66(5), 1175-1185.[13]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from Chemistry Steps.[7]

  • Organic Chemistry Portal. (n.d.). Enamine synthesis by amination. Retrieved from Organic Chemistry Portal.[24]

  • Nemcsok, D., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(11), 1697-1700.[25]

  • ResearchGate. (n.d.). Bromination of para-substituted anilines using H2O2-HBr system or NBS in water as a reaction medium. Retrieved from ResearchGate.[26]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from Common Organic Chemistry.[27]

  • Rhodium.ws. (n.d.). Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Retrieved from rhodium.ws.[28]

  • Chemistry Stack Exchange. (2020, August 5). Yield of possible products from acid catalysed hydration of an alkene with a phenyl group. Retrieved from Chemistry Stack Exchange.[12]

  • Chemistry LibreTexts. (2026, March 10). 7.8: Electrophilic Addition Reactions of Alkenes. Retrieved from Chemistry LibreTexts.[5]

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from Allen.[8]

  • Chen, K., & Chen, G. (2017). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 8(1), 557-561.[29]

  • Evans, M. (2018, February 11). 23.03 Acid-catalyzed Hydration [Video]. YouTube.[10]

  • PubChem. (n.d.). 2-(1-Phenylvinyl)aniline. Retrieved from PubChem.[30]

  • Wong, F. (2013, April 16). Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction [Video]. YouTube.[11]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from BYJU'S.[9]

  • Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Retrieved from Master Organic Chemistry.[6]

  • Dong, J., et al. (2017). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Journal of the American Chemical Society, 139(49), 17705-17708.[31]

  • Chemistry Stack Exchange. (2018, March 24). Does attachment of phenyl to an alkene increases its reactivity towards electrophilic addition reaction?. Retrieved from Chemistry Stack Exchange.[32]

  • Smith, M. A., et al. (2017). Thioarylation of anilines using dual catalysis: two-step synthesis of phenothiazines. Organic & Biomolecular Chemistry, 15(38), 8144-8150.[33]

  • Pace, V., et al. (2007). Effective Monoallylation of Anilines Catalyzed by Supported KF. Organic Letters, 9(14), 2661-2664.[34]

  • Mdluli, V. (2016). 2-(Phenylsulfanyl)aniline. IUCrData, 1(1), x152489.[35]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(1-Phenylvinyl)aniline: A Comprehensive Guide for Laboratory Professionals

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-(1-Phenylvinyl)aniline. Given the compound's chemical structure, incorporating both an aromatic amine and a vinyl moiety,...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper handling and disposal of 2-(1-Phenylvinyl)aniline. Given the compound's chemical structure, incorporating both an aromatic amine and a vinyl moiety, it must be managed with a conservative approach that respects the significant hazards associated with these functional groups. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.

Core Principles: A Foundation of Safety

The disposal of 2-(1-Phenylvinyl)aniline is governed by one overarching principle: all waste streams containing this compound must be treated as hazardous chemical waste. This includes the pure compound, reaction mixtures, contaminated solvents, and any disposable labware that has come into contact with it.

The following are non-negotiable safety tenets:

  • Never dispose of 2-(1-Phenylvinyl)aniline down the drain or in regular solid waste.[1] Aromatic amines are known for their high toxicity to aquatic life.[2][3][4]

  • Always segregate waste streams to prevent dangerous reactions.[1][5] Do not mix with incompatible materials, particularly strong acids and oxidizing agents.[6][7]

  • Always work within a certified chemical fume hood when handling the compound or its waste to prevent inhalation.[8]

  • Always use designated, properly labeled, and sealed containers for waste accumulation.[8][9]

Hazard Assessment: Understanding the Risk Profile

  • Aniline Moiety: Aniline and its derivatives are classified as highly toxic and environmentally hazardous.[10] They are readily absorbed through the skin and can cause severe health effects, including damage to organs (specifically the blood) through prolonged or repeated exposure.[3][11] Many aromatic amines are suspected carcinogens and mutagens.[3][7][12] Therefore, 2-(1-Phenylvinyl)aniline must be handled as a substance with high acute toxicity, potential carcinogenicity, and the ability to cause serious eye and skin damage.[4][13]

  • Vinyl Moiety: Certain vinyl compounds are known to be potential peroxide formers that can undergo hazardous, uncontrolled polymerization.[9] While this specific molecule is not explicitly listed as a common peroxide former, the potential for auto-polymerization, especially if inhibitors are removed or consumed, should be considered a potential risk.

  • Environmental Hazard: Aniline is classified as very toxic to aquatic life with long-lasting effects.[3][4] It is imperative to prevent any release of 2-(1-Phenylvinyl)aniline into the environment.

Quantitative Data Summary

The following table summarizes key hazard information derived from the parent compound, aniline, which should be used as a conservative guide for handling 2-(1-Phenylvinyl)aniline.

Hazard ProfileClassification & Precautionary Statements (based on Aniline)Supporting Sources
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled (Category 3).[3][7][11]
Organ Toxicity Causes damage to organs (Blood) through prolonged or repeated exposure (STOT RE 1).[3][7]
Carcinogenicity Suspected of causing cancer (Category 2).[3][7][11]
Mutagenicity Suspected of causing genetic defects (Category 2).[3][7][11]
Eye Damage Causes serious eye damage (Category 1).[3][4]
Skin Sensitization May cause an allergic skin reaction (Category 1).[3][4]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects (Acute 1, Chronic 1).[3][4][13]

Personal Protective Equipment (PPE)

When handling any waste containing 2-(1-Phenylvinyl)aniline, the following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[8][14]

  • Eye Protection: Chemical splash goggles and a face shield.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Always double-glove when handling concentrated waste.[8]

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required.[8]

  • Respiratory Protection: All handling must be performed in a certified chemical fume hood.[8]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the safe segregation, collection, and disposal of all waste streams.

Experimental Protocol: Waste Segregation and Collection
  • Identify and Segregate Waste Streams: At the point of generation, immediately segregate waste into the following categories.[5]

    • Solid Waste: Collect unreacted 2-(1-Phenylvinyl)aniline, contaminated weighing paper, gloves, bench paper, and other contaminated disposable solids in a dedicated solid hazardous waste container.[8] This container should be a durable, sealable pail or drum lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect all liquid solutions, reaction mixtures, and solvent rinsates containing 2-(1-Phenylvinyl)aniline in a dedicated liquid hazardous waste container.[14] Use a chemically compatible container (e.g., glass or polyethylene) with a secure screw cap.[8]

    • Contaminated Sharps: Needles, scalpels, or broken glassware contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.

  • Container Selection and Labeling:

    • Select containers that are in good condition, leak-proof, and chemically compatible with the waste.[1][8]

    • Label every waste container clearly with a "Hazardous Waste" label before adding any waste.[5]

    • The label must include:

      • The full chemical name: "2-(1-Phenylvinyl)aniline Waste"

      • A complete list of all components and their approximate percentages (e.g., "Methanol 80%, 2-(1-Phenylvinyl)aniline 15%, Water 5%").

      • The relevant hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environment).

      • The accumulation start date (the date the first drop of waste is added).

  • Waste Accumulation and Storage:

    • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

    • Keep waste containers securely closed at all times, except when adding waste.[9]

    • Ensure the SAA is away from heat sources and incompatible materials.[1] Secondary containment (e.g., a spill tray) is mandatory.

  • Final Disposal:

    • On-site chemical neutralization by researchers is not recommended due to the compound's high toxicity and the potential for uncontrolled reactions.[8]

    • The standard and required procedure is disposal via your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[1][8] They will arrange for transport and final disposal, typically via high-temperature incineration.[15]

Spill and Decontamination Procedures

Spill Management
  • Small Spills: In the event of a small spill inside a chemical fume hood, trained personnel wearing full PPE should absorb the material with an inert absorbent like vermiculite, sand, or earth.[4][6] Carefully scoop the absorbed material into the designated solid hazardous waste container.[16] Decontaminate the area with a suitable solvent (e.g., methanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

  • Large Spills: For any spill outside of a fume hood or one that cannot be safely managed by lab personnel, evacuate the area immediately.[8] Secure the entrance, prevent re-entry, and contact your institution's EHS or emergency response team for professional cleanup.[6]

Decontamination of Reusable Glassware

Triple-rinse all contaminated glassware. The first two rinses should be with a solvent in which the compound is soluble (e.g., methanol or acetone). The final rinse should be with water. Crucially, all three rinsates must be collected and disposed of as hazardous liquid waste. [14] After triple-rinsing, the glassware can be washed normally.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste generated from experiments involving 2-(1-Phenylvinyl)aniline.

G Figure 1. Disposal Workflow for 2-(1-Phenylvinyl)aniline cluster_0 Figure 1. Disposal Workflow for 2-(1-Phenylvinyl)aniline cluster_1 Figure 1. Disposal Workflow for 2-(1-Phenylvinyl)aniline cluster_2 Figure 1. Disposal Workflow for 2-(1-Phenylvinyl)aniline cluster_3 Figure 1. Disposal Workflow for 2-(1-Phenylvinyl)aniline cluster_4 Figure 1. Disposal Workflow for 2-(1-Phenylvinyl)aniline cluster_5 Figure 1. Disposal Workflow for 2-(1-Phenylvinyl)aniline cluster_6 Figure 1. Disposal Workflow for 2-(1-Phenylvinyl)aniline A Waste Generation (Any material containing 2-(1-Phenylvinyl)aniline) B Identify Waste Type A->B C Solid Waste (Gloves, paper, solid compound) B->C Solid D Liquid Waste (Solvents, reaction mixtures) B->D Liquid E Sharps Waste (Needles, broken glass) B->E Sharp F Place in Labeled 'Hazardous Solid Waste' Container C->F G Place in Labeled 'Hazardous Liquid Waste' Container D->G H Place in Labeled 'Hazardous Sharps' Container E->H I Store Securely in Satellite Accumulation Area (SAA) with Secondary Containment F->I G->I H->I J Contact EHS for Pickup When Container is Full or Accumulation Time Limit is Reached I->J K Final Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) J->K

Caption: Decision workflow for proper segregation and disposal of 2-(1-Phenylvinyl)aniline waste.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]

  • Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]

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